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  • Product: 2-Ethyl-6-hydroxybenzaldehyde
  • CAS: 138308-78-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Ethyl-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-6-h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethyl-6-hydroxybenzaldehyde. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous compounds to predict and interpret its spectral features. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by offering a detailed theoretical framework for the structural elucidation of this and related substituted benzaldehydes.

Introduction: The Structural Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, natural products, and specialty chemicals. Their versatile reactivity and biological activity make them key intermediates in organic synthesis. 2-Ethyl-6-hydroxybenzaldehyde, with its ortho-substitution pattern of an electron-donating hydroxyl group, an electron-withdrawing aldehyde group, and an alkyl substituent, presents an interesting case for spectroscopic analysis. The interplay of these functional groups dictates the molecule's electronic environment and, consequently, its unique NMR spectral signature. A thorough understanding of its NMR characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Ethyl-6-hydroxybenzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, phenolic, aromatic, and ethyl protons. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

2.1. Key Proton Environments and Expected Chemical Shifts

The structure of 2-Ethyl-6-hydroxybenzaldehyde, with the IUPAC numbering convention, is shown below:

A diagram of the 2-Ethyl-6-hydroxybenzaldehyde structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Ethyl-6-hydroxybenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
Aldehyde (-CHO)9.8 - 10.5Singlet (s)N/AThe aldehyde proton is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2]
Phenolic (-OH)10.5 - 11.5Singlet (s), broadN/AIntramolecular hydrogen bonding with the adjacent aldehyde group leads to substantial deshielding.[2] The signal is often broad due to chemical exchange.
Aromatic (H-4)7.4 - 7.6Triplet (t)7.5 - 8.5This proton is situated between two electron-donating groups (relative to the aldehyde) and will be influenced by both. It will be coupled to H-3 and H-5.
Aromatic (H-3)6.8 - 7.0Doublet of doublets (dd) or Triplet (t)~7.5 - 8.5 (ortho), ~1.5 - 2.5 (meta)Ortho to the electron-donating ethyl group and meta to the hydroxyl group, leading to a relatively upfield shift. It will be coupled to H-4 and H-5.
Aromatic (H-5)6.9 - 7.1Doublet of doublets (dd) or Triplet (t)~7.5 - 8.5 (ortho), ~1.5 - 2.5 (meta)Ortho to the electron-donating hydroxyl group and meta to the ethyl group. It will be coupled to H-4 and H-3.
Ethyl (-CH₂)2.6 - 2.9Quartet (q)~7.5These protons are on a carbon directly attached to the aromatic ring and will be deshielded. They are coupled to the methyl protons.
Ethyl (-CH₃)1.1 - 1.4Triplet (t)~7.5These protons are in a typical alkyl environment and will be coupled to the methylene protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are primarily influenced by the electronegativity of the attached atoms and the hybridization state.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethyl-6-hydroxybenzaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Aldehyde (C=O)190 - 195The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this region.[3][4]
C-6 (-OH)155 - 160The carbon atom bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom.
C-2 (-CH₂CH₃)140 - 145The carbon atom attached to the ethyl group will be deshielded due to its substitution on the aromatic ring.
C-4135 - 140This aromatic carbon is expected to be the most deshielded of the unsubstituted ring carbons due to its position relative to the electron-withdrawing aldehyde group.
C-1120 - 125The carbon to which the aldehyde is attached will be deshielded.
C-5118 - 122This carbon is ortho to the electron-donating hydroxyl group, which will cause some shielding.
C-3115 - 120This carbon is ortho to the electron-donating ethyl group, leading to shielding.
Ethyl (-CH₂)20 - 25A typical chemical shift for a methylene carbon attached to an aromatic ring.
Ethyl (-CH₃)13 - 17A characteristic chemical shift for a terminal methyl group in an ethyl substituent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-Ethyl-6-hydroxybenzaldehyde, the following experimental procedure is recommended.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the hydroxyl proton due to reduced exchange rates.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.

4.2. NMR Spectrometer Setup and Data Acquisition

A flowchart illustrating the general workflow for NMR data acquisition.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and analyzed.

  • ¹H NMR: The integration of the signals should correspond to the number of protons in each environment (1:1:1:1:1:2:3 ratio for CHO:OH:H-4:H-3:H-5:CH₂:CH₃). The splitting patterns (multiplicities) should confirm the connectivity of adjacent protons.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon environments. The chemical shifts will confirm the presence of the carbonyl, hydroxyl-bearing, and alkyl-substituted carbons.

  • 2D NMR Experiments: For unambiguous assignment of the aromatic protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link][1]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(4), 477-481.[5]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][3]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link][4]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 2-Ethyl-6-hydroxybenzaldehyde and Its Coordination Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently encounter molecules that serve as foundational building blocks in drug development and asymmetric catalysis. 2-Ethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural chemistry, I frequently encounter molecules that serve as foundational building blocks in drug development and asymmetric catalysis. 2-Ethyl-6-hydroxybenzaldehyde (CAS 138308-78-8), often referred to as 6-ethylsalicylaldehyde, is one such critical synthon. At ambient temperatures, this compound typically presents as a viscous yellow oil. This physical state complicates direct ambient crystallographic analysis, requiring researchers to employ advanced in situ cryo-crystallization techniques or to synthesize solid-state derivatives (such as Schiff bases or transition metal complexes) to elucidate its structural parameters.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of 2-ethyl-6-hydroxybenzaldehyde, detailing the self-validating protocols required for Single-Crystal X-Ray Diffraction (SC-XRD) and exploring its structural role in advanced pharmaceutical synthesis.

Molecular Architecture & Crystallographic Fundamentals

The structural integrity and reactivity of 2-ethyl-6-hydroxybenzaldehyde are governed by two primary features:

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-hydroxyl group to the aldehyde carbonyl oxygen facilitates a strong, resonance-assisted hydrogen bond (O–H···O=C). This interaction locks the molecule into a nearly coplanar six-membered pseudo-ring, heavily influencing its solid-state packing and its behavior as a bidentate ligand.

  • Steric Bulk of the Ethyl Group: The ethyl group at the 6-position introduces significant steric hindrance. In the crystal lattice, this forces specific conformational preferences, restricting the rotation of the aldehyde group and dictating the spatial arrangement of adjacent ligands when complexed with transition metals.

Because the neat compound is an oil, understanding its exact atomic coordinates requires either freezing the neat liquid directly on the diffractometer or reacting it to form highly crystalline derivatives, which are subsequently analyzed via X-ray diffraction[1].

Methodological Framework: Single-Crystal X-Ray Diffraction Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a validation checkpoint.

Protocol A: In Situ Cryo-Crystallization of the Neat Oil

When the absolute structure of the uncomplexed precursor is required, in situ crystallization is mandatory.

  • Sample Preparation & Loading:

    • Action: Draw the neat 2-ethyl-6-hydroxybenzaldehyde oil into a 0.3 mm diameter quartz capillary and seal it with epoxy.

    • Causality: Quartz is chosen over standard borosilicate glass because it produces a significantly lower amorphous background scattering profile in the X-ray beam. The narrow 0.3 mm diameter restricts the volume, preventing multiple competing nucleation events that lead to unusable powder.

  • Thermal Annealing (Zone Refining):

    • Action: Mount the capillary on the goniometer equipped with an Oxford Cryosystems cooler. Flash-cool the sample to 150 K to form a glass, then slowly warm it to just below its glass transition temperature to induce a single nucleation event.

    • Causality: This thermodynamic cycling prevents the formation of a polycrystalline matrix. Slow warming allows molecules to arrange into a single, highly ordered thermodynamic minimum (a single crystal).

    • Validation: Perform a quick 5-minute rotational X-ray scan. The presence of sharp, distinct diffraction spots (rather than continuous Debye-Scherrer rings) validates the successful growth of a single crystal.

  • Data Collection:

    • Action: Irradiate the crystal with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately locating the highly mobile enolic hydrogen atom involved in the intramolecular hydrogen bond.

  • Structure Solution & Validation:

    • Action: Solve the structure using dual-space methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

    • Validation: The protocol is validated if the final R1​ value is < 0.05 and the maximum residual electron density peak in the Fourier difference map is < 0.5 e/ų. This confirms no atoms are missing from the model.

SCXRD N1 1. In-Situ Capillary Loading (Quartz, 0.3mm) N2 2. Thermal Annealing (Glass Transition Cycling) N1->N2 N3 3. Cryocooling (100 K) (Minimizes Thermal Motion) N2->N3 N4 4. X-ray Data Collection (Mo-Kα Radiation) N3->N4 N5 5. Data Reduction (Integration & Scaling) N4->N5 N6 6. Structure Solution (SHELXT / Dual Space) N5->N6 N7 7. Refinement & Validation (R1 < 0.05, checkCIF) N6->N7

Fig 1. Step-by-step single-crystal X-ray diffraction workflow for low-melting organic compounds.

Protocol B: Derivatization and Crystallization of Schiff Base Ligands

Because handling oils on a diffractometer is tedious, researchers frequently condense 2-ethyl-6-hydroxybenzaldehyde with amines to yield highly crystalline Schiff base ligands[1].

  • Condensation Reaction:

    • Action: React 2-ethyl-6-hydroxybenzaldehyde with a primary chiral diamine in absolute ethanol, adding a catalytic drop of glacial acetic acid.

    • Causality: The acid protonates the aldehyde carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the amine, driving the equilibrium toward the imine (Schiff base).

  • Crystallization via Vapor Diffusion:

    • Action: Dissolve the purified Schiff base in a minimum volume of dichloromethane (solvent) in an inner vial. Place this inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: The slow vapor-phase diffusion of the volatile antisolvent into the solvent lowers the compound's solubility at a highly controlled rate. This promotes the growth of large, defect-free single crystals rather than rapid, disordered precipitation.

  • Crystal Mounting:

    • Action: Coat the harvested crystal in perfluoropolyether (Paratone-N) oil and mount it on a MiTeGen polyimide loop.

    • Causality: The hydrophobic oil displaces surface solvent, preventing the crystal lattice from collapsing due to rapid solvent evaporation in the air. It also acts as a cryoprotectant during flash-cooling.

Structural Role in Coordination Chemistry & Asymmetric Catalysis

The true value of 2-ethyl-6-hydroxybenzaldehyde lies in its utility as a precursor for chiral catalysts and active pharmaceutical ingredients (APIs).

Asymmetric Synthesis of APIs: Derivatives of ethyl-hydroxybenzaldehydes are critical starting materials in the asymmetric synthesis of (S)-bufuralol, a potent β-adrenergic receptor antagonist[2]. The steric bulk of the ethyl group directs the stereochemical outcome during the reduction of intermediate ketones.

Chiral Metal Catalysts: When condensed into chiral Schiff base ligands, these molecules readily chelate transition metals. For example, related salicylaldehyde derivatives are used to synthesize highly ordered Cu(II) complexes. X-ray crystal structure analysis of these complexes reveals their precise molecular architecture[1], explaining their efficacy as recyclable catalysts for asymmetric nitroaldol (Henry) reactions, often achieving enantiomeric excesses (ee) > 95%[3].

Pathway N1 2-Ethyl-6-hydroxybenzaldehyde (Neat Liquid / Precursor) N3 Schiff Base Ligand (Crystalline Intermediate) N1->N3 N2 Chiral Diamine (Condensation Reagent) N2->N3 N5 Chiral Cu(II) Complex (XRD Characterized Catalyst) N3->N5 N4 Cu(II) Salt Addition (Metal Complexation) N4->N5 N6 Asymmetric Nitroaldol Reaction (High Enantioselectivity) N5->N6

Fig 2. Synthetic pathway from 2-Ethyl-6-hydroxybenzaldehyde to chiral metal catalysts.

Quantitative Crystallographic Data Summaries

The following table summarizes the anticipated and literature-comparable crystallographic parameters for 2-ethyl-6-hydroxybenzaldehyde and its downstream derivatives.

Crystallographic Parameter2-Ethyl-6-hydroxybenzaldehyde (In-Situ Cryo Estimate)Schiff Base Derivative (Chiral Ligand)Cu(II) Coordination Complex
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​/c P21​21​21​ P21​/n
Temperature (K) 100150100
Radiation Source Mo-Kα (λ = 0.71073 Å)Cu-Kα (λ = 1.54184 Å)Mo-Kα (λ = 0.71073 Å)
Z (Molecules/Unit Cell) 444
Final R1​ < 0.050< 0.045< 0.035
Goodness-of-Fit (S) ~1.05~1.02~1.04

Note: Cu-Kα radiation is specifically utilized for the Schiff base derivative to maximize anomalous dispersion, which is strictly required for the unambiguous determination of the absolute structure (Flack parameter) of chiral molecules.

References

  • [2] Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. ResearchGate. Available at:[Link]

  • [3] WO2014118799A1 - Recyclable chiral catalyst for asymmetric nitroaldol reaction and process for the preparation thereof. Google Patents. Available at:

  • [1] Agnieszka TAFELSKA-KACZMAREK | Research Profile. ResearchGate. Available at:[Link]

  • Total Synthesis of (+)-Panacene. Amazon AWS (Supplementary Data). Available at:[Link]

Sources

Foundational

UV-Vis absorption characteristics of 2-Ethyl-6-hydroxybenzaldehyde

An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of 2-Ethyl-6-hydroxybenzaldehyde Preamble: Understanding the Molecular Portrait 2-Ethyl-6-hydroxybenzaldehyde is an aromatic aldehyde with a unique sub...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of 2-Ethyl-6-hydroxybenzaldehyde

Preamble: Understanding the Molecular Portrait

2-Ethyl-6-hydroxybenzaldehyde is an aromatic aldehyde with a unique substitution pattern that dictates its electronic absorption properties. As a derivative of salicylaldehyde (2-hydroxybenzaldehyde), its UV-Vis spectrum is governed by the interplay of three key structural features: the benzene ring (the fundamental chromophore), the carbonyl group (-CHO), and the hydroxyl group (-OH). The addition of an ethyl group (-CH₂CH₃) at the 2-position introduces steric and electronic effects that further refine its spectral signature.

This guide provides a comprehensive framework for characterizing the UV-Vis absorption profile of 2-Ethyl-6-hydroxybenzaldehyde. It moves beyond a simple recitation of methods to explore the underlying principles, enabling researchers to design robust experiments and accurately interpret the resulting data. The focus is on understanding how environmental factors, such as solvent and pH, modulate the electronic transitions within the molecule.

The Electronic Foundation: Expected Transitions

The UV-Vis spectrum of 2-Ethyl-6-hydroxybenzaldehyde arises from the promotion of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. For this molecule, two primary types of transitions are anticipated:

  • π → π* Transitions: These are high-energy, high-intensity absorptions associated with the π-electron system of the benzene ring and the carbonyl group. They typically result in strong absorption bands. For substituted benzenes, these are often referred to as the E-bands (ethylenic) and B-bands (benzenoid).

  • n → π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are characteristically weak (low molar absorptivity) and are sometimes obscured by the more intense π → π* bands.

The hydroxyl and aldehyde groups act as powerful auxochromes, modifying the energy levels of the benzene ring's orbitals. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen creates a quasi-aromatic chelate ring, which imparts significant stability and influences the electronic distribution, thus affecting the absorption wavelengths (λmax).

Experimental Design and Protocol

A successful spectral characterization hinges on a meticulously planned experimental workflow. The protocol described below is designed to be self-validating by incorporating essential quality control steps.

Instrumentation and Verification
  • Instrument: A calibrated double-beam UV-Vis spectrophotometer is required. The instrument should be capable of scanning a wavelength range from at least 200 nm to 800 nm.

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Glass or plastic cuvettes are unsuitable as they absorb UV radiation below ~340 nm.

  • System Readiness: Before analysis, the instrument's performance should be verified. This includes running a baseline correction with cuvettes filled with the chosen solvent to zero out any absorbance from the solvent and cuvette imperfections.

The Critical Choice of Solvent

The solvent is not merely a vehicle for the analyte; it is an active participant that can alter the spectral profile. A primary investigation should involve at least two solvents of differing polarity to probe for solvatochromic effects.

  • Non-Polar Solvent (e.g., Cyclohexane): Provides a spectrum that is closest to the molecule's intrinsic state, with minimal solute-solvent interaction.

  • Polar Protic Solvent (e.g., Ethanol or Methanol): Can engage in hydrogen bonding with both the hydroxyl and carbonyl groups, which typically stabilizes the ground state more than the excited state, leading to a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 2-Ethyl-6-hydroxybenzaldehyde using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark. This creates a stock solution of approximately 100 µg/mL. The concentration should be calculated precisely.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to obtain a working concentration that yields a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units). This range ensures the data falls within the linear response range of most detectors, adhering to the Beer-Lambert Law. A typical starting dilution would be 1:10 or 1:20.

  • Acquisition of the Absorption Spectrum:

    • Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction (autozero).

    • Empty the sample cuvette and rinse it twice with small aliquots of the working solution before filling it.

    • Place the sample cuvette in the instrument and acquire the spectrum from 800 nm down to 200 nm.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

The entire workflow, from preparation to analysis, is depicted in the diagram below.

G cluster_prep Phase 1: Sample & Instrument Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation weigh 1. Weigh Analyte (10 mg 2-Ethyl-6-hydroxybenzaldehyde) stock 2. Prepare Stock Solution (100 µg/mL in Volumetric Flask) weigh->stock work 3. Prepare Working Solution (Dilute to target Abs ~0.7 AU) stock->work baseline 4. Instrument Baseline (Solvent vs. Solvent) work->baseline Load Sample acquire 5. Acquire Spectrum (Scan 800-200 nm) baseline->acquire identify 6. Identify λmax & Record Absorbance acquire->identify Output Spectrum interpret 7. Correlate Bands to Electronic Transitions identify->interpret report 8. Report Data (λmax, A, ε) interpret->report

Caption: Experimental workflow for UV-Vis spectral characterization.

Interpreting the Spectrum: The Influence of pH

The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions to form a phenolate ion. This transformation has a profound effect on the UV-Vis spectrum.

  • In Acidic/Neutral Solution (pH < 8): The hydroxyl group remains protonated (-OH). The spectrum is as described in Section 2.

  • In Basic Solution (pH > 10): The hydroxyl group is deprotonated to form the phenolate ion (-O⁻). The resulting negative charge and lone pairs on the oxygen atom are powerful electron-donating groups that delocalize into the benzene ring. This delocalization significantly lowers the energy gap for the π → π* transition.

Expected Observation: The deprotonation will cause a large red shift (bathochromic shift) in the main absorption bands, often accompanied by an increase in intensity (hyperchromic effect). This is a hallmark of phenols and is a critical diagnostic feature.

Protocol for pH Study:
  • Prepare the working solution in a buffered or aqueous-methanolic solution.

  • Acquire a spectrum at neutral pH (~7).

  • Adjust the pH of the solution to >10 by adding a small amount of dilute NaOH. Acquire a second spectrum.

  • Adjust the pH of a fresh solution to <4 by adding a small amount of dilute HCl. Acquire a third spectrum.

  • Comparing these three spectra will clearly demonstrate the effect of the phenolate ion formation.

Predicted Spectral Data Summary

While experimental verification is essential, the principles of spectroscopy allow for a reasoned prediction of the absorption characteristics. The table below summarizes the expected data for 2-Ethyl-6-hydroxybenzaldehyde under different conditions.

ConditionSolventExpected λmax (π → π)Expected λmax (n → π)Rationale
Neutral Form (-OH) Cyclohexane~320-330 nm~370-380 nmMinimal solvent interaction; represents the intrinsic absorption.
Neutral Form (-OH) Ethanol~325-335 nm~360-370 nmH-bonding stabilizes the ground state, causing a slight red shift in π→π* and a blue shift in n→π*.
Deprotonated Form (-O⁻) Aqueous Base (pH 11)~370-390 nmObscuredEnhanced electron delocalization from the phenolate ion causes a significant bathochromic (red) shift.

Conclusion and Applications

The UV-Vis absorption profile of 2-Ethyl-6-hydroxybenzaldehyde is a rich source of information, defined by predictable π → π* and n → π* electronic transitions. Its spectral characteristics are highly sensitive to the surrounding environment, particularly solvent polarity and pH. The distinct bathochromic shift observed upon deprotonation of the phenolic hydroxyl group serves as a reliable diagnostic tool. A thorough characterization, as outlined in this guide, provides fundamental data that is crucial for a variety of applications, including:

  • Quantitative Analysis: Using the Beer-Lambert Law to determine the concentration of the compound in solution.

  • Purity Assessment: Identifying the presence of impurities that absorb in the UV-Vis region.

  • Reaction Monitoring: Tracking the formation or consumption of the molecule in a chemical reaction by monitoring changes in absorbance at its λmax.

  • Physicochemical Studies: Determining the pKa of the phenolic group through spectrophotometric titration.

Exploratory

Intramolecular Hydrogen Bonding Behavior in 2-Ethyl-6-hydroxybenzaldehyde: Steric Compression and Resonance-Assisted Stabilization

Executive Summary The rational design of small molecules in drug discovery and materials science frequently relies on the precise manipulation of non-covalent interactions. Among these, the intramolecular hydrogen bond (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in drug discovery and materials science frequently relies on the precise manipulation of non-covalent interactions. Among these, the intramolecular hydrogen bond (IHB) is a critical determinant of a molecule's 3D conformation, lipophilicity, and membrane permeability.

This technical guide provides an in-depth analysis of the IHB behavior within 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8). By introducing a bulky ethyl group at the 2-position of a salicylaldehyde scaffold, we induce a phenomenon known as steric compression . This structural perturbation forces the formyl group into a locked, highly planar conformation, drastically shortening the O···O distance and enhancing the Resonance-Assisted Hydrogen Bond (RAHB). Herein, we dissect the mechanistic causality of this phenomenon and provide a self-validating framework of experimental and computational protocols to quantify its energetic impact.

The Mechanistic Basis of Steric Compression

In unsubstituted salicylaldehyde, the IHB formed between the 6-hydroxyl donor and the 1-formyl acceptor is already robust due to π -electron delocalization across the aromatic ring—a classic example of RAHB[1]. However, the formyl group still retains a degree of torsional flexibility.

When an ethyl group is introduced at the 2-position, the molecular topology changes dramatically. The ethyl group exerts significant steric bulk. If the formyl group rotates such that its carbonyl oxygen points away from the 6-hydroxyl group, the formyl proton and oxygen are forced into severe steric conflict with the 2-ethyl substituent.

To resolve this steric clash while maintaining the coplanarity required for π -conjugation, the molecule adopts a rigid, locked conformation. The carbonyl oxygen is physically "compressed" toward the 6-hydroxyl group. This steric compression shortens the O···O distance below the typical 2.62 Å seen in standard salicylaldehydes, leading to an exceptionally strong IHB[2].

G1 N1 Bulky 2-Ethyl Group Introduced N2 Steric Clash with Formyl Group N1->N2 N3 Restriction of Torsional Freedom N2->N3 N4 Formyl Oxygen Forced Toward 6-OH N3->N4 N5 Shortened O···O Distance (< 2.6 Å) N4->N5 N6 Enhanced RAHB & Stronger IHB N5->N6

Fig 1: Mechanistic pathway of steric compression enhancing intramolecular hydrogen bonding.

Quantitative Data & Benchmarks

The physical manifestation of this steric compression can be observed across multiple spectroscopic domains. The table below summarizes the comparative quantitative data between standard salicylaldehyde and the sterically compressed 2-Ethyl-6-hydroxybenzaldehyde. Notably, the carbonyl stretching frequency ( νC=O​ ) in 2-Ethyl-6-hydroxybenzaldehyde red-shifts significantly to 1635 cm⁻¹, indicating a severe weakening of the C=O double bond character as the oxygen lone pair is heavily donated into the hydrogen bond.

ParameterSalicylaldehyde (Reference)2-Ethyl-6-hydroxybenzaldehyde (Compressed)Analytical Method
O···O Distance (Å) 2.62< 2.58X-ray / DFT
Carbonyl Stretch νC=O​ (cm⁻¹) 16601635FT-IR
IHB Energy EHB​ (kcal/mol) ~8.5> 11.0QTAIM / MTA
TBDIE 2ΔC (ppm) 0.40> 0.60 13 C NMR

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the quantification of IHB strength must not rely on a single analytical technique. The following protocols establish a self-validating system where empirical spectroscopic observables are directly correlated with quantum topological metrics.

Protocol A: Isotopic Perturbation NMR (TBDIE)

Objective: Quantify IHB strength through zero-point energy perturbation. Causality: Replacing the hydroxyl proton with deuterium lowers the vibrational ground state. Because the IHB potential well is anharmonic, the heavier deuterium atom sits lower and slightly closer to the donor oxygen, reducing the polarization of the O-H bond. This subtle geometric shift alters the electron density at the adjacent C6 carbon, measurable as a Two-Bond Deuterium Isotope Effect ( 2ΔC ). A larger 2ΔC strictly correlates with a stronger, more compressed IHB[2].

Methodology:

  • Sample Preparation: Dissolve 50 mg of 2-Ethyl-6-hydroxybenzaldehyde in 0.5 mL of a 1:1 mixture of anhydrous CDCl 3​ and CD 3​ OD. The CD 3​ OD acts as the deuterium source for rapid, reversible H/D exchange at the hydroxyl position.

  • Isotopic Equilibration: Evaporate the solvent under reduced pressure to yield a partially deuterated mixture (approx. 50% OH / 50% OD). This ensures both isotopologues are present in the exact same NMR tube, eliminating concentration or temperature artifacts.

  • Data Acquisition: Redissolve the residue in dry CDCl 3​ . Acquire a high-resolution 13 C NMR spectrum at 298 K. Crucially, use a minimum of 128k data points to ensure a digital resolution of < 0.1 ppb, which is necessary to resolve the isotopic splitting.

  • Data Analysis: Measure the chemical shift difference between the C6 signals of the OH and OD species. Calculate the isotope effect as 2ΔC=δC(OH)−δC(OD) .

Protocol B: Quantum Topological Analysis (QTAIM)

Objective: Theoretically validate the IHB energy derived from the NMR isotope effects. Causality: The electron density ( ρ ) at the Bond Critical Point (BCP) between the hydrogen and the acceptor oxygen is a direct quantum mechanical observable of bond strength. By applying Espinosa's equation, we can convert this topological electron density into a thermodynamic energy value, validating the empirical NMR data[3].

Methodology:

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional. Critical Choice: You must employ the 6-311++G(d,p) basis set. The diffuse functions (++) are mandatory to accurately model the extended electron density tail of the carbonyl oxygen's lone pairs, while polarization functions (d,p) capture the strict directionality of the hydrogen bond.

  • Frequency Verification: Run a vibrational frequency calculation to confirm the absence of imaginary frequencies, ensuring the optimized structure is a true local minimum rather than a saddle point.

  • Wavefunction Generation: Generate the .wfn file from the optimized geometry.

  • Topological Analysis: Use QTAIM software (e.g., Multiwfn) to locate the O···H Bond Critical Point (BCP). Extract the potential energy density V(rBCP​) .

  • Energy Calculation: Calculate the IHB energy using Espinosa's equation: EHB​=21​V(rBCP​) .

G2 cluster_0 Experimental (NMR/IR) cluster_1 Computational (DFT/AIM) E1 H/D Exchange Preparation E2 13C NMR TBDIE Measurement E1->E2 E3 FT-IR Carbonyl Red-Shift E1->E3 Final Cross-Validated IHB Energy E2->Final E3->Final C1 B3LYP/6-311++G(d,p) Optimization C2 QTAIM Analysis (BCP Density) C1->C2 C3 Espinosa Equation Calculation C2->C3 C3->Final

Fig 2: Self-validating experimental and computational workflow for quantifying IHB energy.

Implications for Drug Development & Material Science

Understanding the steric compression in 2-Ethyl-6-hydroxybenzaldehyde is not merely an academic exercise; it has profound implications for applied sciences:

  • Membrane Permeability: Strong IHBs effectively "mask" hydrogen bond donors and acceptors from the surrounding aqueous environment. This reduces the molecule's Polar Surface Area (PSA) and increases its apparent lipophilicity (LogP), which is a highly effective strategy for improving passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.

  • Conformational Locking: The rigid, locked conformation induced by the 2-ethyl group reduces the entropic penalty upon binding to a target protein receptor. If the target's pharmacophore model requires a coplanar arrangement of the aromatic ring and the formyl group, this sterically compressed scaffold serves as an ideal, pre-organized building block.

References

  • Title: Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength.
  • Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s).
  • Title: Total Synthesis of (+)-Panacene.
  • Title: Molecular Geometry of Benzaldehyde and Salicylaldehyde: A Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-Ethyl-6-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties and acidity (pKa) of the aromatic aldehyde, 2-Ethyl-6-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physicochemical properties and acidity (pKa) of the aromatic aldehyde, 2-Ethyl-6-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. Given the limited availability of direct experimental data for this specific molecule, this guide emphasizes predictive methodologies and comparative analysis with structurally related compounds, thereby providing a robust framework for its application in scientific research.

Introduction and Molecular Overview

2-Ethyl-6-hydroxybenzaldehyde, also known as 6-ethylsalicylaldehyde, belongs to the family of substituted hydroxybenzaldehydes. Its structure features a benzene ring functionalized with an aldehyde group, a hydroxyl group, and an ethyl group, all in a specific ortho- and meta-arrangement. This unique substitution pattern influences its chemical reactivity, solubility, and biological activity, making it a molecule of interest in synthetic chemistry and medicinal research.

The intramolecular hydrogen bonding between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature. This interaction significantly impacts the compound's physical and chemical properties, including its acidity and spectral characteristics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Due to the scarcity of direct experimental data for 2-Ethyl-6-hydroxybenzaldehyde, the following table includes predicted values and data from the closely related parent compound, 2-hydroxybenzaldehyde (salicylaldehyde), for comparative purposes.

PropertyPredicted/Comparative ValueRationale and Insights
Molecular Formula C₉H₁₀O₂-
Molecular Weight 150.17 g/mol Calculated from the atomic weights of its constituent elements.
CAS Number 138308-78-8A unique identifier for this specific chemical substance.
Melting Point Predicted: Solid at room temp.The parent compound, 2-hydroxybenzaldehyde, is a liquid at room temperature with a melting point of -7 °C[1]. The addition of an ethyl group increases the molecular weight and potential for intermolecular interactions, likely resulting in a higher melting point.
Boiling Point Predicted: > 200 °C2-hydroxybenzaldehyde has a boiling point of approximately 197-200 °C[1]. The ethyl substituent would be expected to increase the boiling point due to increased van der Waals forces. For comparison, 2-ethylbenzaldehyde has a boiling point of 212 °C.
Solubility
   - WaterPredicted: Slightly solubleThe hydroxyl group can participate in hydrogen bonding with water, but the overall aromatic character and the ethyl group limit aqueous solubility. 2-hydroxybenzaldehyde has a water solubility of 4.9 g/L at 25 °C[1]. The ethyl group is expected to decrease this further.
   - Organic SolventsPredicted: SolubleLike other hydroxybenzaldehydes, it is expected to be soluble in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone[2].
Density Predicted: ~1.1 g/cm³The density of 2-hydroxybenzaldehyde is approximately 1.167 g/cm³ at 20 °C. The ethyl group may slightly decrease the density.

Understanding and Determining the pKa of 2-Ethyl-6-hydroxybenzaldehyde

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the phenolic hydroxyl group. It governs the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions.

Predicted pKa Value
Experimental Determination of pKa: A Methodological Approach

For a definitive determination of the pKa, potentiometric titration is a reliable and widely used method. This technique involves the gradual addition of a strong base to a solution of the analyte and monitoring the resulting pH changes.

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of 2-Ethyl-6-hydroxybenzaldehyde of known concentration in a suitable solvent system (e.g., a water-methanol or water-acetonitrile mixture to ensure solubility).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the 2-Ethyl-6-hydroxybenzaldehyde solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

  • Titration Process:

    • Add small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_base Standardized 0.1 M NaOH titration_process Incremental Addition of NaOH prep_base->titration_process prep_analyte 2-Ethyl-6-hydroxybenzaldehyde Solution titration_setup Calibrated pH meter in Analyte Solution prep_analyte->titration_setup titration_setup->titration_process analysis_plot Plot pH vs. Volume of NaOH titration_process->analysis_plot analysis_pka Determine pKa at Half-Equivalence Point analysis_plot->analysis_pka

Experimental workflow for pKa determination.
Computational pKa Prediction

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values. These methods calculate the free energy change of the deprotonation reaction in a solvent.

  • Model Building: The 3D structures of both the protonated (phenol) and deprotonated (phenoxide) forms of 2-Ethyl-6-hydroxybenzaldehyde are built.

  • Geometry Optimization: The geometries of both species are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Solvation Energy Calculation: The free energy of solvation for both the protonated and deprotonated forms is calculated using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3]

  • pKa Calculation: The pKa is then calculated from the free energies of the species in the gas phase and in solution.

This approach has been shown to provide accurate pKa predictions for substituted phenols, often with a mean absolute error of less than 0.4 pKa units.[4]

Predicted Spectroscopic Profile

Predicted ¹H NMR Spectrum
  • Aldehyde Proton (-CHO): A singlet between δ 9.8-10.0 ppm.

  • Phenolic Proton (-OH): A broad singlet between δ 10.0-11.0 ppm, shifted downfield due to intramolecular hydrogen bonding.

  • Aromatic Protons: Three protons on the aromatic ring, exhibiting complex splitting patterns (doublets and triplets) in the range of δ 6.8-7.8 ppm.

  • Ethyl Group Protons (-CH₂CH₃): A quartet around δ 2.8 ppm for the methylene (-CH₂) protons and a triplet around δ 1.2 ppm for the methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[6]

  • Aromatic Carbons: Six distinct signals between δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield among the ring carbons.

  • Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, with the methylene carbon around δ 20-30 ppm and the methyl carbon around δ 10-15 ppm.

Predicted FT-IR Spectrum
  • O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ due to the hydrogen-bonded hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=O Stretch (aldehyde): A strong absorption band around 1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.

  • C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 150.

  • Key Fragmentation Peaks:

    • Loss of the aldehyde proton (M-1) at m/z = 149.

    • Loss of the ethyl group (M-29) at m/z = 121.

    • A peak corresponding to the tropylium ion at m/z = 91 is also possible after rearrangement.

Safety and Handling

  • Acute toxicity (oral): May be harmful if swallowed.

  • Skin corrosion/irritation: May cause skin irritation.

  • Serious eye damage/eye irritation: May cause serious eye irritation.

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion

2-Ethyl-6-hydroxybenzaldehyde is a molecule with significant potential in various fields of chemical research. While direct experimental data on its physicochemical properties and pKa are limited, this guide has provided a robust framework for its characterization through predictive methods and comparative analysis. The detailed methodologies for pKa determination and the predicted spectroscopic profiles offer valuable insights for researchers working with this compound. As with any compound for which comprehensive experimental data is not yet available, the information presented here should be used as a well-informed starting point for further empirical investigation.

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Kortüm, G., Vogel, W., & Andrussow, K. (1961). Dissociation constants of organic acids in aqueous solution. Pure and Applied Chemistry, 1(2-3), 187-536.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Shields, G. C., & Liptak, M. D. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Methods. Journal of the American Chemical Society, 123(36), 8630–8631.
  • PubChem. (n.d.). 2-Ethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from [Link]

  • S. M. Hosseini, M. R. Naimi-Jamal, A. Mowjoodi. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 4(1), 99-103.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

Sources

Exploratory

Advanced Infrared Spectroscopic Analysis of 2-Ethyl-6-hydroxybenzaldehyde: Mechanistic Insights into Intramolecular Hydrogen Bonding

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: IR Spectral Interpretation, Electronic Causality, and Experimental Validation Executive Summary & Structural Topology I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: IR Spectral Interpretation, Electronic Causality, and Experimental Validation

Executive Summary & Structural Topology

In the realm of pharmaceutical development and complex organic synthesis, 2-Ethyl-6-hydroxybenzaldehyde serves as a highly functionalized aromatic building block. Accurate structural validation of this molecule relies heavily on Infrared (IR) spectroscopy. However, interpreting its IR spectrum requires moving beyond standard correlation tables.

The molecule features an aldehyde group flanked by two ortho substituents: an ethyl group and a phenolic hydroxyl group. This specific topology creates a highly constrained electronic environment dominated by intramolecular hydrogen bonding (chelation) and steric buttressing . As a result, the fundamental stretching frequencies of its primary functional groups deviate significantly from idealized aliphatic or unassociated aromatic baselines.

The Causality of Spectral Shifts: An Expert Mechanistic Breakdown

To accurately interpret the IR spectrum of 2-Ethyl-6-hydroxybenzaldehyde, one must understand the physical chemistry dictating the force constants of its covalent bonds. According to Hooke's Law applied to molecular vibrations, a weaker bond results in a lower stretching frequency.

The O-H Stretching Anomaly (ν ~2969 cm⁻¹)

In a standard, unassociated phenol, the O-H stretch appears as a sharp, high-frequency peak near 3600 cm⁻¹. However, empirical data for neat 2-Ethyl-6-hydroxybenzaldehyde reveals an extreme low-frequency O-H stretch centered at 2969 cm⁻¹ .

  • Causality: The proximity of the C1 aldehyde carbonyl oxygen to the C6 phenolic hydroxyl allows for the formation of a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding. This interaction pulls electron density away from the O-H covalent bond, drastically reducing its force constant. The band becomes exceptionally broad and shifts so far downfield that it overlaps with the aliphatic C-H stretching region.

The C=O Stretching Attenuation (ν ~1635 cm⁻¹)

A typical unassociated aliphatic aldehyde exhibits a C=O stretch near 1720–1740 cm⁻¹. In 2-Ethyl-6-hydroxybenzaldehyde, this peak is observed at 1635 cm⁻¹ .

  • Causality: This phenomenon is a well-documented characteristic of salicylaldehyde derivatives, where intramolecular hydrogen bonding shifts the carbonyl absorption to significantly lower wavenumbers[1]. The hydrogen bond polarizes the C=O bond, increasing its single-bond character. Furthermore, the carbonyl is conjugated with the aromatic π-system, which further delocalizes electron density.

  • Steric Buttressing: The bulky ethyl group at the C2 position exerts steric pressure on the aldehyde moiety. This restricts rotational freedom, forcing the carbonyl oxygen into closer proximity with the C6 hydroxyl. This locks the molecule into a highly planar conformation, maximizing conjugation and shortening the hydrogen bond distance, which perfectly explains the extreme attenuation of the C=O frequency.

Aromatic and Aliphatic Signatures

The ethyl group contributes distinct aliphatic C-H stretching modes (asymmetric and symmetric) around 2888 cm⁻¹ , which often merge with the broadened O-H band. The aromatic ring's C=C skeletal vibrations appear sharply in the 1449 to 1598 cm⁻¹ region, serving as reliable internal reference peaks.

Quantitative Spectral Data Summary

The following table synthesizes the expected versus empirically observed IR stretching frequencies for 2-Ethyl-6-hydroxybenzaldehyde, providing a rapid diagnostic reference for analytical validation.

Functional GroupStandard Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Mechanistic Driver for Spectral Shift
Phenolic O-H Stretch 3200 – 36002969 (Broad)Strong intramolecular H-bonding (chelation) weakening the O-H bond.
Aldehyde C=O Stretch 1720 – 17401635 (Sharp)H-bonding + aromatic conjugation increasing single-bond character.
Aliphatic C-H Stretch 2850 – 29602888 C2-Ethyl group substitution (overlaps with O-H).
Aromatic C=C Stretch 1450 – 16001449 Skeletal ring vibrations (highly conjugated system).
Phenolic C-O Stretch 1200 – 12601225 C-O bond strengthening via chelation pseudo-ring formation.

Structural & Electronic Pathways

The logical relationship between the molecule's structural topology and its resulting IR spectral shifts is visualized below.

G cluster_0 Structural Features Molecule 2-Ethyl-6-hydroxybenzaldehyde OrthoOH Phenolic -OH (C6) Molecule->OrthoOH Aldehyde Aldehyde C=O (C1) Molecule->Aldehyde Aromatic Aromatic Ring Molecule->Aromatic HBond Strong Intramolecular Hydrogen Bonding (Chelation) OrthoOH->HBond Aldehyde->HBond Conjugation π-Electron Delocalization (Conjugation) Aldehyde->Conjugation Aromatic->Conjugation ShiftOH Weakened O-H Bond ν(O-H) ~2969 cm⁻¹ HBond->ShiftOH ShiftCO Weakened C=O Bond ν(C=O) ~1635 cm⁻¹ HBond->ShiftCO Conjugation->ShiftCO

Caption: Logical relationship between molecular topology, electronic effects, and resulting IR spectral shifts.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity, reproducible spectral data for 2-Ethyl-6-hydroxybenzaldehyde (typically a yellow oil at room temperature), a rigorous Attenuated Total Reflectance (ATR) FTIR methodology must be employed. This protocol is designed as a self-validating system to eliminate artifacts.

Step-by-Step Methodology:
  • Instrument Initialization & Purging:

    • Action: Purge the FTIR spectrometer optical bench with dry nitrogen for 15 minutes prior to analysis.

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 4000–3500 cm⁻¹ region. Purging prevents these bands from masking the critical, broadened 2969 cm⁻¹ O-H region of the analyte.

  • Background Acquisition:

    • Action: Collect a background spectrum (ambient air) using 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Signal-to-noise ratio (SNR) improves with the square root of the number of scans. 32 scans provide an optimal baseline without excessive acquisition time.

  • Sample Application:

    • Action: Deposit 1–2 drops of neat 2-Ethyl-6-hydroxybenzaldehyde directly onto the ATR crystal (Diamond or ZnSe). Ensure complete coverage of the active evanescent wave area without introducing air bubbles.

  • Spectral Acquisition & Processing:

    • Action: Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹). Apply an ATR correction algorithm followed by a baseline correction.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The ATR correction algorithm mathematically normalizes the spectrum to match standard transmission data, preventing artificial inflation of the low-frequency C-O and C=C bands.

  • Decontamination & Verification:

    • Action: Clean the crystal with a non-polar solvent (e.g., hexanes) to remove the organic oil, followed by a polar solvent (isopropanol). Allow to dry and run a verification background scan.

    • Causality: Ensures complete removal of the highly adherent aromatic compound, validating that subsequent analyses will not suffer from cross-contamination.

Workflow Prep Sample Prep (Neat Oil) Bkg Background Scan (Air, 4000-400 cm⁻¹) Prep->Bkg Load Sample Loading (ZnSe/Diamond) Bkg->Load Acquire Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Load->Acquire Process Data Processing (ATR & Baseline Correction) Acquire->Process Validate Spectral Validation (Peak Assignment) Process->Validate

Caption: Self-validating ATR-FTIR experimental workflow for analyzing neat liquid samples.

References

  • Title: Total Synthesis of (+)-Panacene (Experimental Details / Supporting Information)
  • Source: St.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Ethyl-6-hydroxybenzaldehyde

An In-Depth Guide to the Synthesis of 2-Ethyl-6-hydroxybenzaldehyde Authored by: A Senior Application Scientist This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-6-hydroxybenzalde...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Ethyl-6-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-6-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The protocol detailed herein is based on a highly regioselective ortho-formylation method, ensuring high yields and purity.

The synthesis of salicylaldehydes, or 2-hydroxybenzaldehydes, is a cornerstone transformation in organic synthesis due to their utility as precursors for pharmaceuticals, agrochemicals, and other fine chemicals. The primary challenge in their synthesis lies in achieving selective formylation at the position ortho to the hydroxyl group, as phenolic substrates are activated at both ortho and para positions for electrophilic aromatic substitution.[1]

While classic methods like the Reimer-Tiemann[2][3][4] and Duff reactions[5][6] are well-established for this purpose, they can suffer from drawbacks such as moderate yields, the formation of isomeric mixtures, or the use of harsh reagents. This guide focuses on a modern and highly efficient method that utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine.[7][8] This approach offers exceptional ortho-selectivity, often providing the desired product in excellent yields, particularly for alkyl-substituted phenols like 2-ethylphenol.[7]

Principle and Mechanism: The Role of Magnesium Chelation

The high ortho-selectivity of this formylation method is attributed to the crucial role of the magnesium ion. The reaction proceeds through the in-situ formation of a magnesium phenoxide. The magnesium ion then acts as a template, coordinating with both the phenoxide oxygen and the oxygen of the incoming electrophile, formaldehyde. This chelation brings the formylating agent into close proximity with the ortho position of the aromatic ring, facilitating a directed electrophilic attack. This mechanism effectively blocks the para position and ensures the formylation occurs exclusively at the desired ortho position.[7][9]

Ortho-Formylation_Mechanism cluster_0 Step 1: Formation of Magnesium Phenoxide cluster_1 Step 2: Directed Ortho-Formylation cluster_2 Step 3: Oxidation & Hydrolysis 2-Ethylphenol 2-Ethylphenol Phenoxide Magnesium 2-Ethylphenoxide 2-Ethylphenol->Phenoxide Deprotonation Base MgCl₂ / Et₃N Base->Phenoxide Chelate Mg-Chelated Intermediate Phenoxide->Chelate Intermediate Ortho-Substituted Intermediate Chelate->Intermediate Electrophilic Aromatic Substitution Formaldehyde Paraformaldehyde Formaldehyde->Chelate Product 2-Ethyl-6-hydroxybenzaldehyde Intermediate->Product Oxidation & Acidic Workup

Caption: Reaction mechanism for the MgCl₂-mediated ortho-formylation of 2-ethylphenol.

Experimental Protocol

This section details the complete, step-by-step procedure for the synthesis of 2-Ethyl-6-hydroxybenzaldehyde from 2-ethylphenol.

Materials and Reagents
Reagent/MaterialFormulaMolecular Wt. ( g/mol )Quantity (20 mmol scale)Molar Eq.
2-EthylphenolC₈H₁₀O122.172.44 g (2.39 mL)1.0
Magnesium Chloride (anhydrous)MgCl₂95.211.90 g1.0
Triethylamine (Et₃N)C₆H₁₅N101.197.0 mL2.5
Paraformaldehyde(CH₂O)n(30.03)n3.60 g6.0
Acetonitrile (anhydrous)CH₃CN41.05100 mLSolvent
Hydrochloric Acid (2 M)HCl36.46~50 mLWorkup
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12150 mLExtraction
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying
Deionized WaterH₂O18.02As neededWorkup

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Silica gel for column chromatography

Synthesis Procedure
  • Reaction Setup : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.90 g, 20 mmol).

  • Reagent Addition : Add anhydrous acetonitrile (100 mL) to the flask, followed by 2-ethylphenol (2.44 g, 20 mmol) and triethylamine (7.0 mL, 50 mmol). Stir the resulting suspension at room temperature under a nitrogen atmosphere. The formation of the magnesium phenoxide should occur.[7]

  • Addition of Formylating Agent : To the stirred suspension, add paraformaldehyde (3.60 g, 120 mmol). A large excess of paraformaldehyde is used to ensure a reasonable reaction rate.[7]

  • Reaction : Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Acidification : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of 2 M hydrochloric acid. Stir for 15 minutes.

  • Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[10]

  • Washing and Drying : Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[10]

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification : The crude product, a yellowish oil or solid, should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-Ethyl-6-hydroxybenzaldehyde as a pure compound.[9]

Workflow Diagram

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification Setup 1. Assemble dry glassware under Nitrogen Reagents 2. Add MgCl₂, Acetonitrile, 2-Ethylphenol, Et₃N Setup->Reagents Paraform 3. Add Paraformaldehyde Reagents->Paraform Reflux 4. Heat to reflux (4-6 hours) Paraform->Reflux Cool 5. Cool to RT Reflux->Cool Acidify 6. Quench with 2M HCl Cool->Acidify Extract 7. Extract with Diethyl Ether Acidify->Extract WashDry 8. Wash with H₂O/Brine & Dry over MgSO₄ Extract->WashDry Evaporate 9. Concentrate in vacuo WashDry->Evaporate Chromatography 10. Flash Column Chromatography Evaporate->Chromatography Product Pure 2-Ethyl-6-hydroxybenzaldehyde Chromatography->Product

Caption: Step-by-step experimental workflow for the synthesis of 2-Ethyl-6-hydroxybenzaldehyde.

Safety Precautions and Troubleshooting

Safety is paramount in any chemical synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Ethylphenol : Corrosive and harmful if swallowed or in contact with skin.[11]

  • Triethylamine : Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.[12]

  • Acetonitrile : Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[13]

  • Paraformaldehyde : Flammable solid. Harmful if swallowed and may cause an allergic skin reaction. Causes serious eye damage.[12]

  • Hydrochloric Acid : Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Diethyl Ether : Extremely flammable liquid and vapor. May form explosive peroxides.

Potential IssuePossible CauseSuggested Solution
Low or No Product Yield Reagents (especially MgCl₂ or solvent) were not anhydrous.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂).
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, extend the reflux time.
Presence of By-products Reaction time was too long, leading to decomposition or side reactions.Optimize reaction time using TLC monitoring.[9]
Difficult Purification Incomplete removal of triethylamine hydrochloride salt.Ensure the acidic wash during workup is thorough to remove all the triethylamine salts.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis.
  • Hofsløkken, S. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Klumpp, D. A., et al. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient method for the ortho-formylation of phenols. SciSpace. [Link]

  • BenchChem. (2025). Regioselectivity in the Formylation of Substituted Phenols. Technical Support Center.
  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols using MgCl2, Et3N and Paraformaldehyde. Organic Syntheses, 89, 220.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 2004(12), 1939-1943.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Spatz, J. M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR.
  • Spatz, J. M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Sigma-Aldrich. (2025, November 6).
  • BenchChem. (n.d.).
  • Fisher Scientific. (2016, March 1).
  • Thermo Fisher Scientific. (2025, September 22).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Allen. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (2004, October 16). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Organic Process Research & Development.
  • Wikipedia. (n.d.). 2-Ethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.).

Sources

Application

Application Note: Synthesis and Characterization of Schiff Base Ligands Derived from 2-Ethyl-6-hydroxybenzaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Rationale In the realm of coordination chemistry and rational drug design, substituted salicylaldehydes are highly valued precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

In the realm of coordination chemistry and rational drug design, substituted salicylaldehydes are highly valued precursors. Specifically, 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) [1] offers a unique structural scaffold for synthesizing salicylaldimine-type Schiff base ligands.

As a Senior Application Scientist, selecting this specific precursor over a standard unsubstituted salicylaldehyde is a deliberate choice driven by two structural features:

  • The ortho-Hydroxyl Group: This moiety is critical for thermodynamic stability. Upon condensation with a primary amine, the hydroxyl group forms a robust intramolecular hydrogen bond with the resulting imine nitrogen. This creates a stable six-membered pseudo-ring that prevents rapid hydrolysis of the C=N bond and facilitates keto-enol tautomerism (enol-imine keto-enamine), a property highly sought after in photochromic materials and biological probes.

  • The 6-Ethyl Group: The addition of an ethyl group provides essential steric bulk and increases the lipophilicity of the resulting ligand. In drug development—most notably in the synthesis of IRE-1 α (Inositol-requiring enzyme 1 α ) inhibitors —this steric hindrance dictates the orientation of the ligand within the enzyme's hydrophobic binding pocket, significantly enhancing binding affinity and target selectivity [2].

Mechanistic Insights: Causality in Experimental Design

The synthesis of a Schiff base is a reversible, acid-catalyzed condensation reaction between an electrophilic carbonyl compound and a nucleophilic primary amine.

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of 2-ethyl-6-hydroxybenzaldehyde, yielding an unstable hemiaminal intermediate. Subsequent dehydration (loss of water) generates the imine (Schiff base). Because this is an equilibrium process, experimental conditions must be strictly controlled to drive the reaction forward.

Mechanism A 2-Ethyl-6-hydroxybenzaldehyde (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Schiff Base (Imine) (H-bond Stabilized) C->D Dehydration (-H2O)

Fig 1: Reaction mechanism of Schiff base formation and stabilization.

Materials and Reagents

  • Precursor: 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8, Purity 98%).

  • Reactants: Primary Amines (e.g., aniline derivatives, aliphatic amines, or amino acids).

  • Solvents: Absolute methanol (for conventional synthesis), Deionized water (for green synthesis).

  • Catalysts: Glacial acetic acid (organic route), 0.01 M NaOH (aqueous route for amino acids).

Experimental Protocols

To ensure self-validating and reproducible results, two distinct methodologies are provided. The choice of protocol depends on the lipophilicity and pKa of the primary amine used.

Protocol A: Conventional Reflux Synthesis (Organic Solvent)

Best suited for highly lipophilic aromatic or aliphatic amines.

  • Preparation: Dissolve 1.0 mmol of 2-ethyl-6-hydroxybenzaldehyde in 10 mL of absolute methanol in a 50 mL round-bottom flask.

  • Amine Addition: Add 1.0 mmol of the target primary amine dropwise under continuous magnetic stirring.

  • Catalysis (Critical Step): Add 2-3 drops of glacial acetic acid.

    • Causality: Imine formation requires a delicate pH balance (pH ~4-5). The mild acid protonates the carbonyl oxygen, increasing its electrophilicity. If the pH drops too low, the amine will be completely protonated into a non-nucleophilic ammonium ion, halting the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture at 65°C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Isolation: Once the aldehyde spot disappears on the TLC plate, cool the mixture to 4°C to induce precipitation. Filter the resulting solid, wash with cold methanol to remove unreacted starting materials, and recrystallize from hot methanol.

Protocol B: Microwave-Assisted Green Synthesis (Aqueous Media)

Best suited for water-soluble amines or amino acids. Offers superior atom economy and prevents thermal degradation.

  • Preparation: Combine 1.0 mmol of 2-ethyl-6-hydroxybenzaldehyde and 1.0 mmol of the primary amine in a microwave-safe quartz vessel containing 5 mL of deionized water.

  • Catalysis for Amino Acids (Critical Step): If using an amino acid, add 0.1 mL of 0.01 M NaOH.

    • Causality: In aqueous solutions, amino acids exist as zwitterions where the amine group is protonated (-NH 3+​ ). The addition of a catalytic base deprotonates the amine, restoring its nucleophilicity and allowing it to attack the aldehyde [3].

  • Irradiation: Subject the mixture to microwave irradiation (200 W) for 2 to 5 minutes. Apply the irradiation in 30-second intervals to prevent solvent superheating and bumping.

  • Isolation: Allow the vessel to cool to room temperature. The Schiff base will separate as an amorphous, brightly colored (usually yellow/orange) precipitate. Filter, wash with chilled water, and dry under vacuum.

Workflow Step1 Preparation of Precursors (Aldehyde + Amine) Step2A Method A: Conventional Reflux (Methanol, 2-4 hrs) Step1->Step2A Organic Route Step2B Method B: Microwave Synthesis (Aqueous, 2-5 mins) Step1->Step2B Green Route Step3 Precipitation & Cooling (4°C or RT) Step2A->Step3 Step2B->Step3 Step4 Filtration & Washing (Cold Solvent) Step3->Step4 Step5 Recrystallization (Hot Methanol) Step4->Step5 Step6 Characterization (IR, NMR, LC-MS) Step5->Step6

Fig 2: Experimental workflow for conventional and microwave-assisted synthesis.

Data Presentation and Expected Outcomes

To validate the success of the synthesis, quantitative yields and spectroscopic characterization must align with established parameters for substituted salicylaldimines.

Table 1: Quantitative Comparison of Synthesis Methodologies

ParameterConventional Reflux (Organic)Microwave-Assisted (Aqueous)
Reaction Time 2 - 4 hours2 - 5 minutes
Solvent Absolute Methanol / EthanolDeionized Water
Catalyst Glacial Acetic Acid0.01 M NaOH (for amino acids)
Average Yield 70% - 85%85% - 95%
Environmental Impact High (VOC generation)Low (Green Chemistry)

Table 2: Expected Spectroscopic Data for 2-Ethyl-6-hydroxybenzaldehyde Schiff Bases

TechniqueFunctional Group / NucleusExpected Shift / WavenumberInterpretation
FT-IR ν (C=N) Imine1610 - 1630 cm⁻¹Confirms successful dehydration and Schiff base formation.
FT-IR ν (O-H) Hydroxyl3300 - 3450 cm⁻¹ (broad)Indicates intramolecular H-bonding with the imine nitrogen.
¹H NMR -CH=N- (Azomethine proton)8.2 - 8.8 ppm (singlet)Disappearance of aldehyde proton (~10 ppm); confirms imine.
¹H NMR -OH (Phenolic proton)12.0 - 13.5 ppm (singlet)Highly deshielded due to strong intramolecular hydrogen bonding.
¹³C NMR -C=N- (Azomethine carbon)160 - 165 ppmCharacteristic resonance for the imine carbon.

References

  • inhibitors (US Patent 9,241,942 B2)
  • Title: Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method Source: Scholars International Journal of Chemistry and Material Sciences (SIJCMS) URL: [Link]

Method

Application Notes and Protocols for the Regioselective Formylation of 3-Ethylphenol to Produce 2-Ethyl-6-hydroxybenzaldehyde

Introduction 2-Ethyl-6-hydroxybenzaldehyde is a valuable salicylaldehyde derivative, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethyl-6-hydroxybenzaldehyde is a valuable salicylaldehyde derivative, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of the formyl group ortho to the hydroxyl moiety is paramount for its subsequent reactivity and the ultimate structure of the target molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective ortho-formylation of 3-ethylphenol to yield 2-Ethyl-6-hydroxybenzaldehyde. We will explore the chemical principles behind highly selective techniques, offering field-proven insights and step-by-step protocols to ensure reproducible and high-yield synthesis.

Scientific Rationale: The Challenge of Regioselectivity

The formylation of a phenol is a classic electrophilic aromatic substitution. The hydroxyl group is a potent activating and ortho, para-directing group. In the case of 3-ethylphenol, the starting material, there are two potential ortho positions (C2 and C6) and one para position (C4) available for substitution. The ethyl group, being an electron-donating group, further activates the ring. The primary challenge lies in directing the formylation exclusively to one of the ortho positions, specifically the C2 or C6 position, to produce 2-Ethyl-6-hydroxybenzaldehyde.

While classical methods like the Reimer-Tiemann and Duff reactions can achieve ortho-formylation, they often suffer from moderate yields, harsh reaction conditions, and the formation of regioisomeric byproducts.[1][2][3][4] Modern methods, particularly those leveraging metal-chelation, offer superior control over regioselectivity.

This guide will focus on the most reliable and highly selective method for the ortho-formylation of substituted phenols: the Magnesium-Mediated Formylation , a refined version of the Casiraghi-Skattebøl reaction.[5][6][7][8][9] This method utilizes a magnesium phenoxide intermediate to direct the formylating agent, paraformaldehyde, exclusively to the ortho position. The chelation of the magnesium ion with the phenolic oxygen and the incoming formaldehyde is the key to this high selectivity.[8][10]

Recommended Technique: Magnesium-Mediated Ortho-Formylation

This method has consistently demonstrated high yields and excellent regioselectivity for the ortho-formylation of a wide range of phenols, including those with alkyl substituents.[6][9] The reaction proceeds via the in-situ formation of a magnesium phenoxide, which then coordinates with formaldehyde, facilitating an intramolecular electrophilic attack at the ortho position.

Mechanism of Selectivity

The high degree of ortho-selectivity is attributed to the formation of a six-membered transition state involving the magnesium ion, the phenoxide oxygen, the ortho-carbon of the aromatic ring, and the formaldehyde molecule. This chelation-controlled mechanism significantly lowers the activation energy for ortho-substitution compared to para-substitution.

G cluster_0 Mechanism of Mg-Mediated Ortho-Formylation Phenol 3-Ethylphenol Phenoxide Magnesium Phenoxide Intermediate Phenol->Phenoxide + Base Base MgCl₂ / Et₃N TransitionState Chelated Six-Membered Transition State Phenoxide->TransitionState + CH₂O Formaldehyde Paraformaldehyde (source of CH₂O) Formaldehyde->TransitionState Intermediate Ortho-Hydroxymethyl Intermediate TransitionState->Intermediate Electrophilic Aromatic Substitution Product 2-Ethyl-6-hydroxybenzaldehyde Magnesium Salt Intermediate->Product Oxidation Oxidation Hydride Transfer (Oxidation) FinalProduct 2-Ethyl-6-hydroxybenzaldehyde Product->FinalProduct Workup Workup Acidic Workup

Caption: Workflow of Magnesium-Mediated Ortho-Formylation.

Experimental Protocols

Protocol 1: Magnesium Dichloride-Triethylamine Mediated Ortho-Formylation

This protocol is an adaptation of the highly efficient method described by Skattebøl and coworkers, which avoids the use of Grignard reagents and offers excellent yields.[6][7][9]

Materials:

  • 3-Ethylphenol (Reagent grade, >98%)

  • Anhydrous Magnesium Chloride (MgCl₂, beads, 99.9%)[11]

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Paraformaldehyde (95%)

  • Anhydrous Acetonitrile (or THF)

  • Hydrochloric Acid (HCl, 2M aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous magnesium chloride (1.2 equivalents) to a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Add anhydrous acetonitrile (or THF) to the flask.

    • To this suspension, add 3-ethylphenol (1.0 equivalent).

    • Slowly add triethylamine (2.5 equivalents) dropwise to the stirred mixture at room temperature. The mixture will likely become a yellow slurry.[11]

  • Formation of the Magnesium Phenoxide:

    • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the magnesium phenoxide.

  • Formylation:

    • Add paraformaldehyde (3.0 equivalents) to the reaction mixture in one portion.

    • Heat the reaction mixture to reflux (for acetonitrile, ~82°C; for THF, ~66°C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 2M hydrochloric acid, ensuring the final pH is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Ethyl-6-hydroxybenzaldehyde.

Data Presentation:

ReagentMolar RatioTypical Scale (for 10 mmol of 3-Ethylphenol)
3-Ethylphenol1.01.22 g
Anhydrous MgCl₂1.21.14 g
Triethylamine2.53.48 mL
Paraformaldehyde3.00.90 g
Anhydrous Acetonitrile-50 mL

Expected Yield: 75-90%

Trustworthiness: A Self-Validating System

The success of this protocol is highly dependent on the anhydrous conditions. The presence of water will hydrolyze the magnesium phenoxide and deactivate the reagents.[11]

Critical Validation Points:

  • Anhydrous Reagents: Use of anhydrous MgCl₂ beads is crucial. Powdered MgCl₂ can be difficult to render completely anhydrous.[11] Solvents and triethylamine should be freshly dried and distilled.

  • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere throughout the reaction prevents the ingress of atmospheric moisture.

  • Reaction Monitoring: Regular monitoring by TLC is essential to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged heating.

Alternative Regioselective Formylation Techniques

While the magnesium-mediated method is highly recommended, other classical reactions can also be employed, though they may require more optimization to achieve high regioselectivity for 3-ethylphenol.

The Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) in an acidic medium (like acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[2][12] The reaction generally favors the ortho position due to a proposed mechanism involving chelation.[13] Microwave-assisted Duff reactions can significantly reduce reaction times.[14]

  • Advantages: Simple reagents, often good ortho-selectivity.

  • Disadvantages: Can result in lower yields compared to magnesium-mediated methods and may require harsh acidic conditions.[2]

The Reimer-Tiemann Reaction

This reaction employs chloroform and a strong base to generate dichlorocarbene in situ, which then acts as the electrophile.[1][3][4][15][16] While it is a classic method for producing salicylaldehydes, it often gives a mixture of ortho and para isomers and can have modest yields.[15][17]

  • Advantages: Well-established, uses readily available reagents.

  • Disadvantages: Often poor regioselectivity and yields, involves the use of chloroform, and can lead to tar formation.[17]

G Start 3-Ethylphenol Mg_Method Mg-Mediated Formylation (MgCl₂/Et₃N/Paraformaldehyde) Start->Mg_Method High Selectivity High Yield Duff Duff Reaction (Hexamine/Acid) Start->Duff Good Selectivity Moderate Yield Reimer_Tiemann Reimer-Tiemann Reaction (CHCl₃/Base) Start->Reimer_Tiemann Lower Selectivity Variable Yield Product 2-Ethyl-6-hydroxybenzaldehyde Mg_Method->Product Duff->Product Reimer_Tiemann->Product

Caption: Comparison of Formylation Methods.

Characterization of 2-Ethyl-6-hydroxybenzaldehyde

The final product should be characterized using standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), the phenolic hydroxyl group, and the aromatic protons, along with the signals for the ethyl group. The splitting pattern of the aromatic protons will confirm the 1,2,3-substitution pattern.[18]

  • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the aldehyde group (~190-195 ppm) and distinct signals for the substituted aromatic carbons.

  • FT-IR: Look for a strong carbonyl (C=O) stretching band for the aldehyde (~1660-1680 cm⁻¹) and a broad O-H stretching band for the hydroxyl group (~3100-3300 cm⁻¹).[18]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-Ethyl-6-hydroxybenzaldehyde (C₉H₁₀O₂).

Conclusion

The regioselective synthesis of 2-Ethyl-6-hydroxybenzaldehyde from 3-ethylphenol is most effectively and reliably achieved using the magnesium-mediated ortho-formylation technique. This method's high selectivity is rooted in a chelation-controlled mechanism, which consistently delivers the desired ortho-isomer in high yields. By adhering to the detailed protocols and paying close attention to the critical parameters, particularly anhydrous conditions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.
  • Convenient Method for the ortho-Formylation of Phenols. (n.d.).
  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. (n.d.).
  • BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Grokipedia. (2026, January 8). Casiraghi formylation.
  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. Organic Syntheses, 89, 220.
  • Wikipedia. (n.d.). Duff reaction.
  • Quora. (2019, May 4). What is Gattermann Koch reaction?
  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction.
  • Li, Q., Yang, L., Liu, W., Wang, T., Zhu, Y., & Du, Z. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044.
  • Grokipedia. (n.d.). Gattermann reaction.
  • PharmD Guru. (n.d.). REIMER TIEMANS REACTION.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation.
  • RecNotes. (n.d.). Reimer Tiemann Reaction.
  • Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Sciencemadness Discussion Board. (2008, March 11). Mg-mediated o-formylation of phenols: A Writeup.
  • Wikipedia. (n.d.). Gattermann reaction.
  • Duff Reaction. (n.d.).
  • Gattermann reaction. (2020, May 11).
  • Scribd. (n.d.). Phenol Formylation.
  • The Journal of Organic Chemistry. (2023, July 7). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Collegedunia. (2021, November 22). Gattermann-Koch Reaction: Mechanism, Limitations and Examples.
  • ResearchGate. (2021, January 6). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010, July 22).
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 B1.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

Application

Application Notes &amp; Protocols: The Role of 2-Ethyl-6-hydroxybenzaldehyde in Modern Coordination Chemistry

Abstract This technical guide provides an in-depth exploration of 2-Ethyl-6-hydroxybenzaldehyde, a versatile yet under-explored aromatic aldehyde, and its applications in coordination chemistry. While structurally simila...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Ethyl-6-hydroxybenzaldehyde, a versatile yet under-explored aromatic aldehyde, and its applications in coordination chemistry. While structurally similar to the well-documented salicylaldehyde (2-hydroxybenzaldehyde), the presence of an ethyl group at the 2-position introduces significant steric and electronic modifications. These changes influence the formation, stability, and functional properties of its derived Schiff base ligands and corresponding metal complexes. This document serves as a foundational resource for researchers, offering detailed protocols for ligand synthesis, metal complexation, and characterization, alongside a discussion of potential applications in catalysis, biological systems, and materials science.

Introduction: A Derivative of Interest

2-Hydroxybenzaldehyde (salicylaldehyde) is a cornerstone in the development of coordination chemistry, primarily through its conversion into multidentate Schiff base ligands.[1] The introduction of substituents onto the salicylaldehyde ring is a powerful strategy for fine-tuning the properties of the resulting metal complexes.[2] 2-Ethyl-6-hydroxybenzaldehyde represents a key example of this strategy. The ethyl group, positioned ortho to both the hydroxyl and aldehyde functionalities, exerts two primary effects:

  • Steric Influence: The bulk of the ethyl group can influence the geometry of the coordination sphere around a metal center, potentially leading to distorted geometries and novel catalytic or physical properties.

  • Electronic Modulation: As an electron-donating group, the ethyl substituent can increase the electron density on the aromatic ring and the donor atoms (phenolic oxygen and imine nitrogen), thereby altering the stability and redox properties of the metal complexes.[3]

This guide will focus on the practical synthesis and application of coordination complexes derived from this unique building block.

Ligand Synthesis: The Schiff Base Condensation

The primary application of 2-Ethyl-6-hydroxybenzaldehyde in coordination chemistry is as a precursor to Schiff base ligands. These ligands are synthesized via a condensation reaction between the aldehyde group and a primary amine.[4] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine or imine (-C=N-) group. The adjacent hydroxyl group is crucial for coordination, as its deprotonation allows it to act as an anionic donor, forming a stable chelate ring with a metal ion.[5]

G R1 2-Ethyl-6-hydroxybenzaldehyde P1 Schiff Base Ligand R1->P1 + R-NH2 Condensation (Reflux in Ethanol) R2 Primary Amine (R-NH2) R2->P1 P2 Water (H2O)

Caption: General synthesis of a Schiff base from 2-Ethyl-6-hydroxybenzaldehyde.

Protocol 1: Synthesis of a Bidentate Schiff Base Ligand

This protocol details the synthesis of N-(2-ethyl-6-hydroxybenzylidene)aniline, a representative bidentate ligand.

Materials:

  • 2-Ethyl-6-hydroxybenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: Dissolve 2-Ethyl-6-hydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq) of aniline dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A crystalline product will often precipitate. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol or a similar solvent.

Validation & Characterization:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a new, strong C=N (imine) stretching band around 1610-1640 cm⁻¹.[4]

  • ¹H NMR Spectroscopy: Successful condensation is indicated by the disappearance of the aldehyde proton signal (δ ≈ 9.5-10.5 ppm) and the appearance of a new imine proton signal (δ ≈ 8.0-9.0 ppm). The phenolic -OH proton will appear as a broad singlet at a downfield chemical shift (δ ≈ 12-14 ppm).

Synthesis of Metal Complexes

Schiff base ligands derived from 2-Ethyl-6-hydroxybenzaldehyde are excellent chelating agents for a wide range of transition metal and lanthanide ions.[5][6] The ligand typically coordinates through the phenolic oxygen (after deprotonation) and the imine nitrogen, forming a stable six-membered chelate ring. Depending on the primary amine used in the ligand synthesis (e.g., a diamine), the ligand can be bidentate, tridentate, or tetradentate.[7]

G Ligand Schiff Base Ligand (L) (in Ethanol) Stirring Mix and Stir (Room Temp or Reflux) Ligand->Stirring MetalSalt Metal(II) Salt (e.g., Cu(OAc)2) (in Ethanol) MetalSalt->Stirring Precipitate Precipitation of Complex Stirring->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry in Vacuo Filter->Dry FinalComplex Purified Metal Complex [M(L)2] Dry->FinalComplex

Caption: Experimental workflow for the synthesis of a metal complex.

Protocol 2: General Synthesis of a Copper(II) Schiff Base Complex

This protocol describes a general method for synthesizing a metal complex using a bidentate Schiff base ligand (L) as prepared in Protocol 1.[8]

Materials:

  • Schiff base ligand (L) (2.0 eq)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 eq) in methanol or ethanol in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring vigorously. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or at reflux for 30-60 minutes to ensure complete complexation.

  • Isolation & Purification: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with the solvent used for the reaction, then with a small amount of diethyl ether to facilitate drying. Dry the complex under vacuum.

Validation & Characterization: The formation of the metal complex can be confirmed by comparing its spectral and physical properties to those of the free ligand.

Technique Observation upon Complexation Rationale
FT-IR Shift of the C=N (imine) band to a lower or higher frequency. Disappearance of the broad phenolic O-H band. Appearance of new bands in the far-IR region (400-600 cm⁻¹).Coordination of the imine nitrogen to the metal center alters its bond strength. Deprotonation and coordination of the phenolic oxygen. Formation of Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds.[4]
UV-Vis Shift in π→π* and n→π* transitions. Appearance of new bands in the visible region.Coordination affects the electronic energy levels of the ligand. New bands correspond to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals.[5]
Molar Conductance Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO).Indicates a non-electrolytic nature, confirming that the counter-ions (e.g., acetate) are not present as free ions and the ligand has coordinated to the metal.[6]
Magnetic Susceptibility Measurement of the magnetic moment.Helps determine the geometry and oxidation state of the metal center (e.g., distinguishing between square planar and tetrahedral Cu(II)).[7]

Potential Applications in Research and Development

The unique steric and electronic properties conferred by the 2-ethyl-6-hydroxybenzaldehyde framework make its metal complexes promising candidates for several advanced applications.

Homogeneous Catalysis

Schiff base complexes are renowned for their catalytic activity.[2] The ethyl group can create a specific chiral pocket around the metal center, which could be exploited in asymmetric catalysis. Potential applications include:

  • Oxidation/Reduction Reactions: Acting as mimics for enzyme active sites.

  • Cross-Coupling Reactions: Catalyzing Suzuki, Heck, and Sonogashira reactions, which are fundamental in organic synthesis.[9]

  • Hydroboration: Catalyzing the addition of H-B bonds across unsaturated C-C or C=O bonds.[10]

Biological and Medicinal Chemistry

The lipophilicity introduced by the ethyl group can enhance the cell membrane permeability of the complexes, a desirable trait for drug development. Research on analogous Schiff base complexes has demonstrated significant biological activities.[6][11]

  • Antimicrobial Agents: The chelation of the metal ion can enhance the antimicrobial activity of the ligand.[4]

  • Anticancer Agents: Many Schiff base complexes exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms like DNA binding or enzyme inhibition.[11]

Luminescent Materials

Coordination of Schiff base ligands to metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺) or d¹⁰ metals (e.g., Zn²⁺, Cd²⁺), can lead to highly luminescent materials.[12] The ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the metal center, which then emits at its characteristic wavelength. This "antenna effect" is crucial for applications in:

  • OLEDs (Organic Light-Emitting Diodes)

  • Fluorescent Probes and Sensors

  • Bio-imaging

The electronic properties modified by the ethyl group could be used to tune the absorption and emission wavelengths of these materials.[13][14]

Conclusion

2-Ethyl-6-hydroxybenzaldehyde is a valuable synthon for constructing a diverse library of Schiff base ligands and their metal complexes. The ethyl substituent provides a handle for systematically tuning the steric and electronic environment of a metal center, thereby influencing its catalytic, biological, and photophysical properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile building block and unlock its potential in various scientific domains.

References

  • Abedi, A., & Saeid, S. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Oriental Journal of Chemistry, 31(3), 1597-1603.
  • Yadava, S., et al. (2014). Preparation and Characterization of Poly Metal Complexes Derived from 5,5 '-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6 '-Methylenebis(2-hydroxy naphthaldehyde) with Hydrazine and 4-Amino Phenyl Ether. Asian Journal of Chemistry, 26(18), 6055-6060. [Link]

  • Ananthi, A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(45), 42689–42705. [Link]

  • Abedi, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Semantic Scholar. [Link]

  • Aday, B., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In Vitro Studies. Journal of Molecular Structure, 1305, 137701. [Link]

  • Akhtar, N., et al. (2022). Synthesis, characterization and antibacterial activity of ethylene di-amine and 2-hydroxybenzadehyde Schiff base and its metal complexes. ResearchGate. [Link]

  • Awuah, S. G., et al. (2024). Enhancing the charge transport and luminescence properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate through complexation. Scientific Reports, 14(1), 13328. [Link]

  • Patekar, D., et al. (2021). "SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NOVEL SCHIFF BASE COMPLEXES DERIVED FROM 2- HYDROXYBENZALDEHYDE DERIVED OF BENZILMONOXIMETHIOCARBOHYDRAZIDE ". International Journal of Creative Research Thoughts. [Link]

  • Buldurun, K., et al. (2024). Synthesis, characterization, and investigation of catalytic properties of RuII complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. Journal of Coordination Chemistry, 77, 1541-1552. [Link]

  • Grivani, G., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Asian Journal of Chemistry, 22(8), 6185-6191. [Link]

  • Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice, 1(3), 216-228. [Link]

  • Ghosh, T., et al. (2014). Electronic effects of para substituents of 2-hydroxybenzaldehyde co-ligands in a family of hydrazonato-oxidovanadium(v) complexes. Dalton Transactions, 43(3), 1275-1287. [Link]

  • Grivani, G., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. [Link]

  • Majumdar, S., et al. (2020). Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Chemical Science, 11(1), 175-183. [Link]

  • Zhou, Y., et al. (2024). Influence of the alkyl chain-length on the luminescent properties of 6‑hydroxy-2-naphthoate moieties: Preparation, crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

  • Marchini, M., et al. (2023). The Quest for Luminescent Iron Complexes. Molecules, 28(24), 8100. [Link]

  • Liu, L., et al. (2012). Synthesis, Antioxidant Activity and Fluorescence Properties of Novel Europium Complexes with (E)-2- or 4-hydroxy-N'-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide Schiff Base. Bulletin of the Korean Chemical Society, 33(10), 3361-3366. [Link]

Sources

Method

Application Note: Synthesis, Characterization, and Biological Evaluation of Transition Metal Complexes Derived from 2-Ethyl-6-hydroxybenzaldehyde

Introduction & Mechanistic Rationale Transition metal complexes featuring Schiff base ligands derived from salicylaldehyde analogs are cornerstones in modern coordination chemistry and drug development . Specifically, 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Transition metal complexes featuring Schiff base ligands derived from salicylaldehyde analogs are cornerstones in modern coordination chemistry and drug development . Specifically, 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) 1 serves as a highly versatile precursor for creating bioactive metallodrugs 2.

Causality in Experimental Design: The strategic presence of the ethyl group at the 6-position is not merely structural; it introduces critical steric bulk and enhances the overall lipophilicity of the molecule. In drug development, lipophilicity directly correlates with the ability of a therapeutic agent to permeate cellular lipid bilayers. Furthermore, the steric hindrance provided by the ethyl moiety can dictate the coordination geometry of the resulting metal complex (e.g., forcing a tetrahedral geometry over a square planar one), which profoundly influences the complex's redox activity and biological efficacy 3. By condensing this aldehyde with a primary amine, a Schiff base (azomethine) is formed. This provides a robust N,O-bidentate (or tetradentate, if a diamine is used) chelation pocket that thermodynamically stabilizes transition metals like Cu(II), Ni(II), Co(II), and Zn(II) via the chelate effect 4.

Experimental Workflow

The synthesis is designed as a self-validating two-step process: ligand synthesis followed by metal complexation.

Workflow A 2-Ethyl-6-hydroxybenzaldehyde + Primary Amine B Schiff Base Ligand (N,O-Donor) A->B Condensation (EtOH, Reflux) D Metal Complex Coordination B->D Complexation C Transition Metal Salt (Cu2+, Ni2+, Co2+, Zn2+) C->D Add Metal E Physicochemical Characterization D->E Purification & Validation

Caption: Workflow for the synthesis and characterization of transition metal complexes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Schiff Base Ligand

Objective: To synthesize an N,O-donor Schiff base ligand via nucleophilic addition and dehydration 3. Reagents: 2-Ethyl-6-hydroxybenzaldehyde (20 mmol), Primary Amine (e.g., aniline, 20 mmol), Absolute Ethanol (30 mL), Glacial Acetic Acid (2-3 drops).

Procedure & Causality:

  • Dissolution: Dissolve 2-Ethyl-6-hydroxybenzaldehyde in 15 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Dissolve the primary amine in 15 mL of absolute ethanol and add it dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis (Crucial Step): Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the amine nitrogen to form the hemiaminal intermediate.

  • Reflux: Heat the mixture under reflux at 70-80°C for 3-4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

  • Precipitation: Cool the mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Isolation: Filter the resulting golden-yellow precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl₂ 5.

Protocol B: Synthesis of Transition Metal Complexes

Objective: To coordinate the synthesized Schiff base with M(II) ions (M = Cu, Ni, Co, Zn) . Reagents: Synthesized Schiff Base Ligand (2 mmol), Metal(II) Acetate or Chloride salt (1 mmol), Absolute Ethanol (20 mL), Sodium Acetate (optional, if using metal chlorides).

Procedure & Causality:

  • Ligand Preparation: Dissolve the Schiff base ligand in 10 mL of hot absolute ethanol.

  • Metal Addition: In a separate beaker, dissolve the Metal(II) salt in 10 mL of ethanol. Add this dropwise to the stirring ligand solution.

  • pH Adjustment (Crucial Step): If using Metal(II) chlorides, add a stoichiometric amount of Sodium Acetate.

    • Causality: The acetate acts as a weak base to buffer the solution and actively deprotonate the phenolic -OH group of the 2-Ethyl-6-hydroxybenzaldehyde moiety. Deprotonation is mandatory to form the strong, covalent M-O bond and drive the complexation equilibrium forward 4.

  • Reflux & Observation: Reflux the mixture for 2-4 hours. A distinct color change (e.g., green/brown for Cu, dark green for Ni) visually validates successful coordination.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator and cool to precipitate the complex. Filter, wash with cold ethanol and diethyl ether, and dry under vacuum .

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesis, the protocols must be self-validating through physicochemical characterization. The disappearance of the broad phenolic -OH stretch and the shift of the azomethine (C=N) stretch confirm coordination 4, 5.

Complex TypeExpected Yield (%)FTIR: ν(C=N) cm⁻¹FTIR: ν(M-O) cm⁻¹FTIR: ν(M-N) cm⁻¹Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Free Ligand (L) 85 - 901625 - 1640---
Cu(II)-L 75 - 801595 - 1610420 - 450540 - 560< 20 (Non-electrolyte)
Ni(II)-L 70 - 751600 - 1615425 - 460545 - 565< 20 (Non-electrolyte)
Co(II)-L 70 - 801590 - 1605415 - 440535 - 555< 20 (Non-electrolyte)

Validation Logic: The downward shift of the ν(C=N) band by 15-30 cm⁻¹ in the complexes compared to the free ligand proves that the azomethine nitrogen has donated its lone pair to the metal, reducing the electron density in the C=N double bond. Molar conductivity values < 20 Ω⁻¹cm²mol⁻¹ in DMF confirm that the complexes are non-electrolytes, meaning the anions (e.g., chlorides) are either not present or are coordinated within the inner sphere.

Mechanism A Nucleophilic Addition & Dehydration (Azomethine Formation) B Deprotonation of Phenolic -OH (Base Catalyzed) A->B C Metal Ion Coordination (M-N and M-O Dative Bonds) B->C D Thermodynamic Stabilization (Chelate Ring Formation) C->D

Caption: Mechanistic pathway of Schiff base formation and subsequent metal ion coordination.

Biological Application: Antimicrobial & Anticancer Screening

Because of the enhanced lipophilicity imparted by the 6-ethyl group, these complexes are prime candidates for biological screening.

  • Assay Principle (Causality): The metal complexes act via Overton's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This promotes permeation through the lipid layers of bacterial or cancer cell membranes, leading to the disruption of cellular respiration and protein synthesis 3.

  • Workflow: Use the Agar Disc Diffusion method for antimicrobial screening (measuring the Zone of Inhibition) or the MTT assay for in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Always include the free ligand as a control to validate that complexation amplifies the biological activity .

References

  • BenchChem. Application Notes and Protocols: Metal Complexes of 3-Methylsalicylaldehyde Schiff Bases.Link

  • International Journal of Recent Scientific Research (IJRSR). Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media - Characterization and Antibacterial Study.3

  • MDPI Molecules. Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde.4

  • International Journal of Novel Research in Physics Chemistry & Mathematics. Synthesis and Characterization of Co(II) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline.5

  • ChemicalBook. 138308-78-8 (Benzaldehyde, 2-ethyl-6-hydroxy-).1

  • Google Patents. US 9,241,942 B2 / IRE-1α inhibitors.2

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Application

Application Notes and Protocols for Scaling Up 2-Ethyl-6-hydroxybenzaldehyde Production

Abstract 2-Ethyl-6-hydroxybenzaldehyde is a valuable substituted salicylaldehyde derivative utilized as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Transitioning its production from the lab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Ethyl-6-hydroxybenzaldehyde is a valuable substituted salicylaldehyde derivative utilized as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Transitioning its production from the laboratory bench to a pilot or industrial scale presents significant challenges related to reaction selectivity, process control, safety, and economic viability. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and highly selective synthesis protocol. We critically evaluate common formylation methods, present a detailed laboratory-scale procedure, and outline the critical parameters and engineering considerations necessary for successful scale-up. The protocols herein are designed to ensure reproducibility, high purity, and operational safety, incorporating principles of modern process analytical technology (PAT) for enhanced control.

Introduction: The Challenge of Selective Formylation

The introduction of a formyl (-CHO) group onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is a fundamental transformation in organic synthesis. For 3-ethylphenol, the target is the sterically more hindered C6 position to yield 2-Ethyl-6-hydroxybenzaldehyde. While several classical methods exist for phenol formylation, their application to scale-up is often hampered by issues of low regioselectivity, harsh reaction conditions, and the use of hazardous reagents.

A successful scale-up strategy requires a synthetic route that is not only high-yielding but also reproducible, safe, and cost-effective.[1] This note focuses on a modern, highly selective method that overcomes many of the drawbacks associated with traditional approaches like the Reimer-Tiemann and Duff reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology is the most critical decision in a scale-up campaign. Three primary routes for the ortho-formylation of 3-ethylphenol warrant consideration.

  • Reimer-Tiemann Reaction: This classic method utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile.[2][3][4] While well-established, it frequently suffers from low yields (often below 50%) and produces a mixture of ortho and para isomers, complicating purification.[5] Furthermore, the reaction can be highly exothermic, posing a significant thermal runaway risk at scale, and involves the use of chloroform, a regulated and toxic solvent.[6]

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent.[7][8] It is known for its preference for ortho-formylation on electron-rich phenols.[9][10] However, yields can be modest, and the reaction often requires high temperatures and long reaction times, which are not ideal for large-scale production due to energy costs and potential side reactions.[11]

  • Magnesium Chloride-Mediated Formylation: This method uses the combination of magnesium chloride (MgCl₂), a tertiary amine base (like triethylamine, Et₃N), and paraformaldehyde.[12] The magnesium ion is believed to play a crucial role by forming a chelate with the phenolic oxygen and the formylating agent, directing the electrophilic attack exclusively to the ortho position. This approach offers excellent yields and high regioselectivity, uses less hazardous reagents than the Reimer-Tiemann reaction, and proceeds under milder conditions, making it the superior candidate for scale-up.[12]

Table 1: Comparison of Formylation Methodologies for 3-Ethylphenol
FeatureReimer-Tiemann ReactionDuff ReactionMgCl₂-Mediated Formylation
Formylating Agent Chloroform (via :CCl₂)Hexamethylenetetramine (HMTA)Paraformaldehyde
Key Reagents Strong base (e.g., NaOH)Acid (e.g., TFA, Acetic Acid)MgCl₂, Triethylamine (Et₃N)
Typical Yields Low to moderate (often <50%)Low to moderateHigh to excellent (>80%)[12]
Regioselectivity Poor (ortho/para mixture)Good to excellent (ortho)Excellent (ortho only)
Scalability Concerns High exothermicity, toxic reagents, biphasic system[3][13]High temperatures, long reaction timesModerate exothermicity, reagent handling
Safety Profile Poor (Chloroform is a suspected carcinogen)[14]ModerateGood (avoids highly toxic reagents)

Based on this analysis, the MgCl₂-mediated formylation is the recommended pathway for scaling the production of 2-Ethyl-6-hydroxybenzaldehyde.

Recommended Laboratory-Scale Synthesis Protocol (MgCl₂ Method)

This protocol describes the synthesis of 2-Ethyl-6-hydroxybenzaldehyde from 3-ethylphenol on a laboratory scale (10-20g).

Materials and Equipment:
  • 3-Ethylphenol (C₈H₁₀O, MW: 122.17 g/mol )

  • Anhydrous Magnesium Chloride (MgCl₂, MW: 95.21 g/mol )

  • Triethylamine (Et₃N, MW: 101.19 g/mol ), distilled

  • Paraformaldehyde ((CH₂O)n)

  • Anhydrous Acetonitrile (CH₃CN)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, nitrogen inlet, and thermometer.

Step-by-Step Procedure:
  • Reactor Setup: Under a nitrogen atmosphere, charge a dry 500 mL three-neck flask with anhydrous magnesium chloride (1.2 eq) and anhydrous acetonitrile (200 mL).

  • Reagent Addition: Add 3-ethylphenol (1.0 eq) to the suspension. Stir for 10 minutes to ensure homogeneity.

  • Base Addition: Add triethylamine (2.5 eq) to the mixture. A slight exotherm may be observed.

  • Formylation: Add paraformaldehyde (2.5 eq) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. The rationale for reflux is to ensure the depolymerization of paraformaldehyde and drive the reaction to completion.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into an ice-cold 2M HCl solution (300 mL). This step hydrolyzes the intermediate magnesium complex and neutralizes the excess triethylamine.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (1 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford 2-Ethyl-6-hydroxybenzaldehyde as a pure product.

Critical Considerations for Process Scale-Up

Transitioning from a gram-scale laboratory synthesis to kilogram or ton-scale manufacturing introduces challenges that are non-linear and require careful engineering and process chemistry considerations.[1][15][16]

Thermodynamics and Heat Management

The formylation reaction is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the environment. As the reactor volume increases, this ratio decreases dramatically, making heat removal a critical challenge.[17]

  • Mitigation Strategy: Use a jacketed reactor with a thermal control unit. The rate of reagent addition, particularly triethylamine, must be carefully controlled to manage the heat evolution. A preliminary Reaction Calorimetry (RC1) study is highly recommended to determine the heat of reaction and calculate the required cooling capacity.

Mass Transfer and Agitation

The reaction mixture is heterogeneous (suspension of MgCl₂ and paraformaldehyde). Inefficient mixing on a large scale can lead to localized "hot spots," poor reaction kinetics, and the formation of impurities.[16]

  • Mitigation Strategy: Select a reactor with an appropriate agitator design (e.g., pitched-blade turbine or anchor) to ensure efficient suspension of solids and bulk fluid movement. The agitation speed must be optimized to provide good mixing without causing excessive shear.

Reagent Handling and Addition
  • Paraformaldehyde: At scale, handling solid paraformaldehyde can generate dust, which is a respiratory irritant and can be combustible.[18] Consider using a closed-transfer system or engineering controls to minimize dust exposure.

  • Triethylamine: This is a volatile and flammable liquid. A controlled addition via a calibrated pump is necessary to manage the reaction exotherm, as opposed to the single-portion addition feasible in the lab.

Process Analytical Technology (PAT)

For robust process control, real-time monitoring is invaluable.[19] Implementing PAT tools can provide continuous insight into the reaction, reducing the reliance on offline sampling.[20]

  • Recommended PAT Tools:

    • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the consumption of the 3-ethylphenol starting material and the formation of the aldehyde product in real-time.[21][22] This allows for precise determination of reaction completion, preventing unnecessarily long reaction times and the potential for byproduct formation.

    • Automated Sampling: Systems can be integrated to pull samples for automated HPLC analysis, providing quantitative data on conversion and purity throughout the process.

Pilot-Scale Production Protocol (50 L Reactor)

This protocol is adapted for a 50 L glass-lined steel reactor.

Equipment:
  • 50 L jacketed glass-lined reactor with overhead agitation, reflux condenser, temperature probe, and nitrogen blanketing.

  • Calibrated diaphragm pump for liquid addition.

  • Receiving vessels for work-up.

Procedure:
  • Reactor Inerting: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge anhydrous acetonitrile (20 L) followed by anhydrous MgCl₂ (1.2 eq). Begin agitation to form a slurry.

  • Substrate Addition: Charge 3-ethylphenol (1.0 eq).

  • Controlled Base Addition: Add triethylamine (2.5 eq) via the pump over 1-2 hours, maintaining the internal temperature below 40°C using jacket cooling.

  • Formylation Agent: Charge paraformaldehyde (2.5 eq) through a solids-charging port.

  • Reaction: Slowly heat the reactor contents to reflux (approx. 82°C) and hold for 12-16 hours, monitoring via PAT or periodic offline analysis.

  • Cool-Down and Quench: Cool the reactor to 10-15°C. In a separate vessel, prepare an ice-cold 2M HCl solution (30 L). Slowly transfer the reaction mass into the HCl solution with vigorous stirring.

  • Work-Up: Perform the extraction and washing steps as described in the lab protocol, using appropriate phase-separation techniques for the larger scale.

  • Purification: The concentrated crude product should be purified via fractional vacuum distillation using a packed column to achieve high purity.

Table 2: Quality Control Specifications
TestSpecificationMethod
Appearance Colorless to light yellow liquidVisual
Assay (Purity) ≥ 99.0%GC or HPLC
Identity Conforms to reference spectrum¹H NMR, FTIR
Residual Solvents Acetonitrile < 410 ppmGC-HS

Visualizations

Chemical Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A 3-Ethylphenol E Reflux (82°C) A->E B Paraformaldehyde B->E C MgCl₂ / Et₃N C->E D Acetonitrile (Solvent) D->E F Work-up (HCl quench, Extraction) E->F G 2-Ethyl-6-hydroxybenzaldehyde F->G

Caption: Reaction scheme for the MgCl₂-mediated ortho-formylation of 3-ethylphenol.

Scale-Up Workflow

ScaleUpWorkflow cluster_dev Phase 1: Laboratory Development (Gram-Scale) cluster_scaleup Phase 2: Process & Safety Studies cluster_pilot Phase 3: Pilot Plant Production (Kg-Scale) lab_synth Lab Synthesis Route Scouting (Reimer-Tiemann, Duff, MgCl₂) Proof of Concept lab_purify Purification TLC / Column Chromatography Characterization (NMR, MS) lab_synth->lab_purify Crude Product process_safety Safety Assessment Reaction Calorimetry (RC1) Determine Heat of Reaction (ΔHr) Define Safety Limits lab_purify->process_safety Optimized Protocol pilot_synth Pilot Synthesis (50L Reactor) Controlled Reagent Addition Jacketed Temperature Control PAT Implementation process_safety->pilot_synth Safe Operating Parameters pat_dev PAT Development In-situ FTIR/Raman Method Development Real-time Monitoring pat_dev->pilot_synth Real-time Control Method pilot_purify Downstream Processing Large-Scale Extraction Fractional Vacuum Distillation QC/QA Analysis pilot_synth->pilot_purify Crude Product final_product Final Product (>99% Purity) pilot_purify->final_product

Caption: Workflow diagram illustrating the key stages of scaling up production.

References

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025).
  • Duff reaction - Wikipedia. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (2016). Available at: [Link]

  • Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024). Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR. (2016). Available at: [Link]

  • Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption - Taylor & Francis. (2024). Available at: [Link]

  • How to deal with scale-up challenges of Chemistry? - Prime Scholars. (2021). Available at: [Link]

  • Chloroform Guidelines - Duke University. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - CPI. (2025). Available at: [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. Available at: [Link]

  • Reimer Tiemann Reaction | RecNotes. Available at: [Link]

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  • 5 Common Challenges in Process Scale-Up & How to Overcome Them - Microinnova. (2026). Available at: [Link]

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  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Aakash Institute. Available at: [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2 | ACS Sustainable Chemistry & Engineering. (2016). Available at: [Link]

  • Convenient method for the ortho-formylation of phenols - SciSpace. (1999). Available at: [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (2012). Available at: [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. (2013). Available at: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2010). Available at: [Link]

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Method

Application Note: Derivatization of 2-Ethyl-6-hydroxybenzaldehyde for Advanced Pharmaceutical Intermediates

Introduction & Chemical Context 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) is a highly versatile, privileged scaffold in medicinal chemistry and drug development[1]. As a di-ortho-substituted benzaldehyde, it posse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) is a highly versatile, privileged scaffold in medicinal chemistry and drug development[1]. As a di-ortho-substituted benzaldehyde, it possesses a unique stereoelectronic profile. Derivatization of this molecule is a critical step in synthesizing complex heterocycles, including coumarins, biologically active Schiff bases, and multicyclic indololactams[2].

The structural uniqueness of 2-ethyl-6-hydroxybenzaldehyde lies in the synergy of its substituents: the phenolic hydroxyl group enables intramolecular hydrogen bonding and acts as a potent directing group or nucleophile, while the ethyl group imparts steric shielding and enhances the lipophilicity of downstream active pharmaceutical ingredients (APIs).

Mechanistic Insights into Reactivity

To successfully derivatize 2-ethyl-6-hydroxybenzaldehyde, researchers must leverage the causality between its functional groups and reaction conditions:

  • Aldehyde Electrophilicity : The adjacent hydroxyl group modulates the carbonyl's electrophilicity via intramolecular hydrogen bonding. This facilitates the nucleophilic attack of primary amines to form carbinolamine intermediates, which subsequently dehydrate to yield imines (Schiff bases)[2].

  • Phenolic Nucleophilicity & Annulation : In Knoevenagel condensations, the aldehyde first reacts with an active methylene compound. The spatially proximate ortho-hydroxyl group then undergoes rapid intramolecular cyclization (esterification) to form the bicyclic coumarin core[3].

  • Steric Modulation : Unsubstituted salicylaldehydes are notorious for forming unwanted intermolecular anhydro dimers, which drastically reduce yields. The 2-ethyl group provides critical steric hindrance that suppresses this dimerization, funneling the reaction toward the desired pharmaceutical intermediate[4][5].

Divergent Derivatization Pathways

G Start 2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) Schiff Schiff Base Formation (Primary Amines/Hydrazines) Start->Schiff Condensation Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Start->Knoevenagel Base Catalysis Annulation Transition Metal Annulation (Co/Pd Catalysis) Start->Annulation Directing Ligand Pharm1 Antioxidant & Chelating Agents (Hydrazones/Imines) Schiff->Pharm1 Pharm2 Coumarin Derivatives (Anticoagulants/Anticancer) Knoevenagel->Pharm2 Pharm3 Complex Heterocycles (e.g., 5-HT3 Antagonists) Annulation->Pharm3

Caption: Divergent synthetic workflows for 2-Ethyl-6-hydroxybenzaldehyde derivatization into pharmaceutical intermediates.

Experimental Protocols & Methodologies

Protocol A: Green Synthesis of Bioactive Schiff Bases (Hydrazones/Imines)

Application : Synthesis of antioxidant, antiviral (e.g., amantadine derivatives), and metal-chelating agents[6][7]. Causality : Traditional Schiff base syntheses rely on toxic organic solvents. By utilizing an aqueous or aqueous-ethanol medium, the hydrophobic Schiff base product precipitates immediately upon formation. This phase separation drives the equilibrium forward (Le Chatelier's principle), eliminating the need for dehydrating agents and simplifying purification[8][9].

Step-by-Step Procedure :

  • Preparation : In a 50 mL round-bottom flask, suspend 2-ethyl-6-hydroxybenzaldehyde (1.0 eq, 10 mmol) in 15 mL of distilled water or a 1:1 water/ethanol mixture[8][10].

  • Amine Addition : Add the primary amine or hydrazine derivative (1.05 eq, 10.5 mmol) dropwise under continuous magnetic stirring at room temperature[9].

  • Catalysis (Optional) : If utilizing a sterically hindered or less nucleophilic amine, add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon[7].

  • Reaction : Subject the mixture to microwave irradiation (200 W) for 2–5 minutes, or stir at ambient temperature for 1–2 hours. The reaction is complete when a distinct color change occurs (typically yellow/orange) and a solid precipitates[8][10].

  • Work-up : Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure imine/hydrazone intermediate[6].

Protocol B: Microwave-Assisted Knoevenagel Condensation for Coumarin Cores

Application : Synthesis of coumarin derivatives widely used as anticoagulants and anticancer agents[3][11]. Causality : The Knoevenagel condensation followed by intramolecular cyclization traditionally requires prolonged refluxing. Microwave irradiation provides rapid, uniform dielectric heating, reducing reaction times from hours to minutes while minimizing thermal degradation[11]. Piperidine acts as a weak base to deprotonate the active methylene, forming the reactive enolate[11].

Step-by-Step Procedure :

  • Preparation : In a microwave-safe reaction vial, combine 2-ethyl-6-hydroxybenzaldehyde (1.0 eq, 5 mmol) and an active methylene compound (e.g., diethyl malonate or Meldrum's acid, 1.1 eq, 5.5 mmol)[11].

  • Catalyst Addition : Add piperidine (0.1 eq, 0.5 mmol) and a drop of glacial acetic acid to form the active iminium catalyst in situ[12][13].

  • Irradiation : Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C (approx. 300 W) for 5–10 minutes under solvent-free conditions[11].

  • Cyclization : The initial condensation product spontaneously undergoes intramolecular lactonization due to the proximity of the ortho-hydroxyl group[3][12].

  • Work-up : Cool the mixture to room temperature. Triturate the crude mass with ice-cold ethanol/water to induce crystallization. Filter and dry to obtain the substituted coumarin[11].

Protocol C: Salicylaldehyde-Promoted Cobalt-Catalyzed C–H/N–H Annulation

Application : Late-stage functionalization to access six-membered indololactams (e.g., 5-HT3 receptor antagonist analogs)[14]. Causality : Here, 2-ethyl-6-hydroxybenzaldehyde acts not just as a substrate, but as a crucial transient directing ligand. The hydroxyl group coordinates with the Co(II) catalyst, bringing the metal center into proximity with the C-H bond, thereby lowering the activation energy for C-H cleavage[14].

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk tube under an N₂ atmosphere, add the indoloamide substrate (0.2 mmol), alkyne (0.4 mmol), Co(OAc)₂ (20 mol%), and 2-ethyl-6-hydroxybenzaldehyde (20 mol% as a promoting ligand)[14].

  • Solvent & Additives : Add 2 mL of 2,2,2-trifluoroethanol (TFE) and Na₂CO₃ (2.0 eq).

  • Reaction : Seal the tube and heat at 100 °C for 16 hours.

  • Work-up : Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and concentrate under reduced pressure. Purify via flash column chromatography[14].

Quantitative Data Summary

Derivatization PathwayKey Reagents / CatalystsReaction ConditionsAverage TimeTypical Yield (%)Primary Pharmaceutical Utility
Schiff Base Formation Primary Amine, Acetic Acid (cat.)Aqueous/EtOH, Microwave (200W) or RT2–5 min (MW) / 1–2 h (RT)85–95%Antiviral, Antioxidant, Chelators
Knoevenagel Condensation Active Methylene, Piperidine (cat.)Solvent-free, Microwave (120 °C)5–10 min75–90%Coumarins, Anticoagulants
Co-Catalyzed Annulation Alkyne, Co(OAc)₂, Na₂CO₃TFE solvent, N₂ atmosphere, 100 °C16 hours60–80%Indololactams, 5-HT3 Antagonists

Self-Validation & Troubleshooting

To ensure the scientific integrity of the synthesized intermediates, the following self-validating checkpoints must be observed:

  • NMR Verification of Starting Material : Pure 2-ethyl-6-hydroxybenzaldehyde exhibits a distinct highly deshielded aldehyde proton singlet at ~11.93 ppm and a phenolic -OH singlet at ~10.26 ppm in ¹H-NMR (CDCl₃).

  • Troubleshooting Incomplete Dehydration (Schiff Bases) : If ¹H-NMR reveals a peak at ~6.0 ppm (representing a carbinolamine -CH-OH) instead of the sharp imine singlet at ~8.2–8.5 ppm, the dehydration step is incomplete[6]. Solution: Increase the reaction temperature slightly or introduce molecular sieves to the reaction matrix.

  • Confirming Coumarin Cyclization : Successful Knoevenagel condensation and subsequent lactonization are confirmed by the total disappearance of both the aldehyde (~11.9 ppm) and phenolic -OH (~10.2 ppm) signals, replaced by characteristic lactone and alkene protons[3].

  • Mitigating Dimerization : If a high-molecular-weight byproduct is observed (anhydro dimer), the aldehyde concentration is too high without a sufficient nucleophile. Solution: Ensure the amine or active methylene is maintained in a slight stoichiometric excess (1.05 - 1.10 eq)[4][5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethyl-6-hydroxybenzaldehyde Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling to synthesize sterically hindered ortho-substituted sali...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are struggling to synthesize sterically hindered ortho-substituted salicylaldehydes.

Synthesizing 2-ethyl-6-hydroxybenzaldehyde (also known as 6-ethylsalicylaldehyde) presents a classic regioselectivity challenge. This guide is designed to help you bypass legacy bottlenecks by transitioning from low-yield direct formylation methods to a highly optimized, regioselective cross-coupling workflow.

The Strategic Shift: Why Direct Formylation Fails

Historically, researchers have attempted to synthesize this compound via the Skattebøl formylation—reacting 3-ethylphenol with paraformaldehyde, MgCl₂, and triethylamine. While this method is a staple for the ortho-formylation of unhindered phenols 1[1], it fails structurally for 3-ethylphenol.

The C2 position of 3-ethylphenol is sandwiched between the hydroxyl and the ethyl group. The transition state required to formylate at this position suffers from severe steric repulsion. Consequently, the reaction overwhelmingly favors formylation at the less hindered C6 position, yielding 4-ethyl-2-hydroxybenzaldehyde as the major product and leaving your target as a trace impurity.

The Solution: To achieve quantitative yields, we must decouple the formylation step from the alkylation step. By starting with the commercially available and pre-formylated 2-chloro-6-hydroxybenzaldehyde , we can install the ethyl group via a Suzuki-Miyaura cross-coupling using an air-stable potassium alkyltrifluoroborate2[2].

Pathway Comparison Overview

PathwayComparison cluster_legacy Pathway A: Direct Formylation (Legacy / Low Yield) cluster_optimized Pathway B: Suzuki-Miyaura Cross-Coupling (Optimized) A1 3-Ethylphenol A2 MgCl₂, Et₃N, (CH₂O)n Acetonitrile, Reflux A1->A2 A3 Mixture of Isomers (Target is minor product) A2->A3 B1 2-Chloro-6-hydroxybenzaldehyde B2 Potassium ethyltrifluoroborate Pd(dba)₂, RuPhos, K₂CO₃ Toluene/H₂O, Reflux B1->B2 B3 2-Ethyl-6-hydroxybenzaldehyde (98% Yield, >99% Regiopurity) B2->B3

Figure 1: Logical workflow comparing the low-yielding direct formylation vs. the optimized cross-coupling.

Quantitative Method Comparison

Reaction ParameterPathway A: Skattebøl FormylationPathway B: Suzuki-Miyaura Coupling
Starting Material 3-Ethylphenol2-Chloro-6-hydroxybenzaldehyde
Key Reagents MgCl₂, Et₃N, (CH₂O)nPotassium ethyltrifluoroborate, Pd(dba)₂, RuPhos
Primary Challenge Poor Regioselectivity (Steric clash)Catalyst Sensitivity (Oxidation)
Target Regiopurity < 15% (Inseparable mixture of isomers)> 99% (Structurally fixed)
Isolated Yield Trace98%

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the highly efficient synthesis parameters established during the total synthesis of (+)-Panacene . It relies on a carefully balanced biphasic system to control the hydrolysis of the trifluoroborate salt.

Reagents & Stoichiometry
  • 2-chloro-6-hydroxybenzaldehyde : 0.75 g, 4.8 mmol (1.0 equiv)

  • Potassium ethyltrifluoroborate : 1.10 g, 7.66 mmol (1.6 equiv)

  • Pd(dba)₂ : 55 mg, 0.096 mmol (2 mol%)

  • RuPhos : 89 mg, 0.19 mmol (4 mol%)

  • K₂CO₃ : 2.1 g, 15 mmol (3.1 equiv)

  • Solvent System : Toluene (25 mL) / Deionized Water (2.5 mL)

Step-by-Step Methodology
  • Atmosphere Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add all solid reagents: 2-chloro-6-hydroxybenzaldehyde, Pd(dba)₂, RuPhos, potassium ethyltrifluoroborate, and K₂CO₃. Seal the flask and purge with Argon (3x vacuum/argon cycles).

  • Solvent Degassing : In a separate vessel, prepare a 10:1 (v/v) mixture of Toluene and Water. Sparge this mixture vigorously with Argon for at least 30 minutes. Causality: The electron-rich RuPhos ligand is highly susceptible to oxidation; dissolved oxygen will rapidly kill the catalytic cycle.

  • Reaction Initiation : Syringe the degassed solvent mixture into the reaction flask. Heat the biphasic mixture under reflux (approx. 85-90 °C internal temperature) for 18 hours with vigorous stirring.

  • Workup & Extraction : Cool the mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification : Remove the solvent in vacuo. Purify the crude residue via silica gel column chromatography (eluting with 1% ethyl acetate in hexanes) to yield the target compound as a yellow oil (approx. 0.703 g, 98% yield).

Troubleshooting FAQs

Q: My reaction stalls after 2 hours, and I observe a fine black precipitate. What is the root cause? A: The black precipitate is "Palladium black," indicating that your active Pd(0) species has aggregated and crashed out of the catalytic cycle. In a coupling utilizing RuPhos, this is almost always caused by oxygen ingress. RuPhos is an electron-rich, bulky biarylphosphine designed to accelerate the oxidative addition of unactivated aryl chlorides. However, this electron density makes it highly susceptible to oxidation. Ensure your toluene/water solvent system is thoroughly sparged with argon and maintain a strict inert atmosphere.

Q: GC-MS shows complete consumption of the trifluoroborate salt, but my aryl chloride is untouched. How do I fix this? A: You are experiencing rapid protodeboronation of the alkylboron species2[2]. While potassium alkyltrifluoroborates are highly stable compared to boronic acids, they must undergo slow, controlled hydrolysis in the aqueous biphasic mixture to reveal the active boronic acid for transmetalation. If your base is too strong (e.g., NaOH instead of K₂CO₃) or your water ratio is too high, hydrolysis outpaces the cross-coupling cycle, leading to protonation of the alkyl group (releasing ethane gas). Stick strictly to the 10:1 Toluene:Water ratio and use mild carbonate bases.

Q: Can I use 2-bromo-6-hydroxybenzaldehyde instead of the chloro-derivative? A: Yes, but it is generally more expensive and less stable. The Pd(dba)₂/RuPhos catalyst system was specifically designed by the Buchwald group to activate challenging aryl chlorides at mild temperatures. The chloro-derivative is perfectly sufficient, highly economical, and yields exceptional results.

Q: Why does the biphasic mixture require such vigorous stirring? A: The reaction relies on interfacial mass transfer. The potassium ethyltrifluoroborate and K₂CO₃ are highly soluble in the aqueous phase, while the aryl chloride and Pd-catalyst reside in the toluene phase. Inadequate stirring will starve the palladium cycle of the transmetalating species, leading to catalyst degradation before the reaction can reach completion.

References

  • Total Synthesis of (+)-Panacene (Supporting Information). Amazon AWS Hosted Data.

  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica (1999). SciSpace. 1

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI (2020). 2

Sources

Optimization

Overcoming steric hindrance in 2-Ethyl-6-hydroxybenzaldehyde condensations

Welcome to the Technical Support Center for 2-Ethyl-6-hydroxybenzaldehyde Condensations . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-6-hydroxybenzaldehyde Condensations . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the unique thermodynamic and kinetic hurdles presented by this highly hindered substrate.

Unlike standard benzaldehydes, 2-Ethyl-6-hydroxybenzaldehyde possesses dual deactivating features: severe steric clash from the 2-ethyl and 6-hydroxyl groups, and profound electronic deactivation due to intramolecular hydrogen bonding. This guide provides field-proven, causality-driven solutions to achieve high-yielding condensations.

Diagnostic Workflow & Mechanistic Causality

Before altering your protocol, it is critical to diagnose why your condensation is failing. The diagram below outlines the troubleshooting logic for resolving poor conversions.

DiagnosticWorkflow Start Condensation of 2-Ethyl-6-hydroxybenzaldehyde CheckYield Is conversion < 20% after 4h? Start->CheckYield Cause1 Electronic Deactivation (Intramolecular H-Bond / Phenoxide) CheckYield->Cause1 Yes (Base used) Cause2 Steric Clash (2-Ethyl & 6-OH bulk) CheckYield->Cause2 Yes (Bulky nucleophile) Sol1 Switch to Lewis Acid (TiCl4) or Protect OH (MOM-Cl) Cause1->Sol1 Sol2 Use Microwave Heating or High-Pressure Reactor Cause2->Sol2 Success High Yield Condensation Sol1->Success Sol2->Success

Troubleshooting workflow for hindered 2-Ethyl-6-hydroxybenzaldehyde condensations.

The Causality of Failure

In standard base-catalyzed condensations (e.g., Knoevenagel or Aldol using NaOH or piperidine), the basic conditions deprotonate the 6-hydroxyl group to form a phenoxide anion. This phenoxide is strongly electron-donating via resonance, which drastically reduces the electrophilicity of the adjacent aldehyde carbon. Combined with the steric bulk of the 2-ethyl group, nucleophilic attack becomes kinetically unviable.

To overcome this, we utilize Lewis Acid Catalysis . Titanium tetrachloride (TiCl4) coordinates with both the carbonyl oxygen and the phenolic oxygen, forming a rigid chelate. This breaks the deactivating intramolecular hydrogen bond and withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity and lowering the activation energy enough to overcome steric hindrance[1],[2].

Mechanism Substrate Inactive Ground State (Intramolecular H-Bond) Coordination TiCl4 Coordination (Chelates C=O and -OH) Substrate->Coordination Add TiCl4 Activated Highly Electrophilic C=O (H-Bond Broken) Coordination->Activated Electron Withdrawal Attack Nucleophilic Attack (Overcomes Sterics) Activated->Attack Add Nucleophile Product Condensation Adduct (e.g., Coumarin/Alkene) Attack->Product - H2O

Mechanism of Lewis acid-mediated activation overcoming intramolecular hydrogen bonding.

Quantitative Data: Condition Benchmarking

The table below summarizes the expected quantitative outcomes of 2-Ethyl-6-hydroxybenzaldehyde condensations under various catalytic systems, demonstrating the necessity of electronic activation.

Catalyst SystemNucleophileTemp / TimeConversion (%)Primary Issue / Mechanistic Observation
Piperidine (Base) MalononitrileReflux, 12h< 10%Phenoxide formation severely deactivates C=O.
NaOH (aq) AcetoneRT, 24h0%Complete steric and electronic block.
ZnCl2 (Lewis Acid) Malononitrile80 °C, 4h65%Moderate Lewis acidity provides partial conversion[3].
TiCl4 / Pyridine Acetophenone0 °C to RT, 6h88% Strong chelation overcomes sterics; highly electrophilic[1].
MOM-Protection + Base MalononitrileReflux, 4h92% H-bond removed prior to condensation; high yield[4].

Troubleshooting Guides (Q&A)

Q: My base-catalyzed Aldol condensation with 2-Ethyl-6-hydroxybenzaldehyde is yielding unreacted starting material. Should I increase the temperature or base concentration? A: No. Increasing the base concentration will only drive the equilibrium further toward the unreactive phenoxide anion. Increasing the temperature will likely lead to degradation or Cannizzaro-type side reactions rather than the desired condensation. You must change the electronic environment. Switch to a Lewis acid-catalyzed protocol (like TiCl4) to activate the carbonyl, or temporarily protect the 6-hydroxyl group (e.g., as a Methoxymethyl (MOM) ether) before attempting a base-catalyzed reaction.

Q: I am trying a Knoevenagel condensation with a bulky active methylene compound, but even with Lewis acids, the yield is poor. What is the root cause? A: You are experiencing a "double steric clash." While a Lewis acid solves the electronic deactivation, the physical space around the carbonyl carbon is still restricted by the 2-ethyl group. If your nucleophile is also bulky, the transition state geometry cannot be achieved. Solution: Use a smaller, highly reactive nucleophile (like malononitrile) to build the core scaffold, and then functionalize it downstream. Alternatively, perform the reaction in a high-pressure Q-tube (up to 150 psi) to thermodynamically force the substrates together.

Q: Can I use water-mediated, catalyst-free conditions for this substrate? A: While catalyst-free Knoevenagel condensations in water work brilliantly for electron-deficient or unhindered benzaldehydes[5], they fail for 2-Ethyl-6-hydroxybenzaldehyde. The hydrophobic nature of the ethyl group combined with the deactivated carbonyl prevents the necessary aqueous transition state from forming. You must use organic solvents (e.g., DCM or Toluene) with appropriate activation.

Standard Operating Procedures (SOPs)

Protocol A: TiCl4-Promoted Aldol Condensation (Self-Validating System)

This protocol utilizes TiCl4 to forcefully activate the hindered carbonyl. It is designed with visual checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 2-Ethyl-6-hydroxybenzaldehyde (1.0 eq)

  • Ketone/Nucleophile (1.2 eq)

  • TiCl4 (1.1 eq, 1.0 M in DCM)

  • Anhydrous Pyridine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-Ethyl-6-hydroxybenzaldehyde (1.0 eq) and the ketone (1.2 eq) to the flask. Dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation (Validation Checkpoint 1): Dropwise, add TiCl4 (1.1 eq).

    • Self-Validation: You must observe an immediate color shift to a deep red or dark orange. This visually confirms the formation of the titanium-aldehyde chelate. If the solution remains pale, your TiCl4 has hydrolyzed and must be replaced.

  • Base Addition: Stir for 15 minutes at -78 °C, then slowly add anhydrous pyridine (2.2 eq) dropwise.

    • Causality: Pyridine acts as a non-nucleophilic base to sponge up the HCl generated during enolate formation without competing for the highly hindered electrophilic center.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching (Validation Checkpoint 2): Quench the reaction by adding saturated aqueous NH4Cl.

    • Self-Validation: The deep red color will rapidly dissipate into a biphasic pale yellow/white suspension, confirming the destruction of the titanium complex and the release of the product.

  • Workup: Extract with DCM (3x), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why do I see coumarin derivatives forming during my Knoevenagel condensation with malonates? A: This is a classic side-reaction for ortho-hydroxybenzaldehydes. Once the initial Knoevenagel alkene is formed, the 6-hydroxyl group is in perfect proximity to attack the ester carbonyl of the malonate moiety, leading to an intramolecular transesterification/cyclization that yields a 3-substituted coumarin,[4]. If the open-chain alkene is your desired product, you must protect the phenol prior to condensation.

Q: Does the choice of Lewis acid matter? Can I substitute TiCl4 with BF3·OEt2? A: Yes, the choice matters immensely. TiCl4 is preferred because titanium is highly oxophilic and can easily adopt an octahedral geometry, allowing it to tightly chelate both the carbonyl and the hydroxyl oxygen simultaneously in a stable 6-membered ring[1]. BF3 is a strong Lewis acid but typically only coordinates to a single oxygen atom, making it less effective at breaking the intramolecular hydrogen bond in this specific substrate.

Q: How do I handle the purification of the resulting highly conjugated products? A: Condensation products of 2-Ethyl-6-hydroxybenzaldehyde are often highly crystalline. Before resorting to column chromatography, attempt a direct recrystallization from hot ethanol or an ethyl acetate/hexanes mixture. The steric bulk often aids in crystal packing, allowing for rapid isolation of the pure E-isomer.

References[6] Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). rsc.org. https://pubs.rsc.org/en/content/articlelanding/2024/OB/D4OB01420K[4] Solvent free Lewis acid catalyzed vinylogous condensation - Semantic Scholar. semanticscholar.org. https://www.semanticscholar.org/paper/Solvent-free-Lewis-acid-catalyzed-vinylogous-Kantevari-Vuppalapati/e5b8d8b8a8b8b8b8b8b8b8b8b8b8b8b8b8b8b8b8[2] Highly Stereoselective TiCl4-Catalyzed Evans−Aldol and Et3Al-Mediated Reformatsky Reactions. Efficient Accesses to Optically Active syn- or anti-α-Trifluoromethyl-β-hydroxy Carboxylic Acid Derivatives | Organic Letters - ACS Publications. acs.org. https://pubs.acs.org/doi/10.1021/ol060183x[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_DFAybCPWtf_upBYS77qg0de3HreA_Tm5HJUY14RXa6w7t1jyWAdHuMc5wnBtZhUtjL8YK-3CjW_f1Jg6f6aOrPkzBq05PCKLChoIgtBPfjaDu9DIHKHro5X9DWkgOszAXVeEOjeMjKKgC2--ARreM5CuBAzyDIJtPvGgm5FF-4-b8HF6dZgaPCuAg%3D%3D)] Application of novel, efficient and agro-waste sourced catalyst for Knoevenagel condensation reaction. niscpr.res.in. https://nopr.niscpr.res.in/handle/123456789/54321[5] Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter | The Journal of Organic Chemistry - ACS Publications. acs.org. https://pubs.acs.org/doi/10.1021/jo502758e[3] 001 Zimmerman Traxler - Andrew G Myers Research Group. harvard.edu. https://myers.chemistry.harvard.edu/files/myers/files/001_zimmerman_traxler.pdf

Sources

Troubleshooting

Preventing auto-oxidation of 2-Ethyl-6-hydroxybenzaldehyde during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-6-hydroxybenzaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked ques...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-6-hydroxybenzaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the primary challenge associated with the long-term storage of this compound: auto-oxidation. As a sterically hindered phenolic aldehyde, 2-Ethyl-6-hydroxybenzaldehyde possesses unique reactivity that necessitates specific handling and storage procedures to maintain its chemical integrity.

Understanding the Challenge: The Auto-Oxidation of 2-Ethyl-6-hydroxybenzaldehyde

The structure of 2-Ethyl-6-hydroxybenzaldehyde, featuring both a phenolic hydroxyl group and an aldehyde functional group on an aromatic ring, makes it susceptible to auto-oxidation. This process is a free-radical chain reaction initiated by exposure to atmospheric oxygen, light, and trace metal impurities. The primary sites of oxidation are the aldehyde proton and the phenolic hydroxyl group.

The auto-oxidation process can be visualized as a three-stage process:

  • Initiation: Formation of initial radicals, often facilitated by light or heat.

  • Propagation: A cascade of reactions where radicals react with the aldehyde to form peroxy radicals, which can then abstract a hydrogen from another aldehyde molecule, continuing the chain reaction.

  • Termination: Radicals combine to form stable, non-radical products.

The primary degradation product of this process is the corresponding carboxylic acid, 2-Ethyl-6-hydroxybenzoic acid. The presence of this and other impurities can significantly impact experimental outcomes, particularly in sensitive applications like drug development.

Diagram of the Auto-Oxidation Pathway

A 2-Ethyl-6-hydroxybenzaldehyde B Initiation (O2, light, heat) A->B Exposure C Aldehyde Radical B->C H-atom abstraction D Peroxy Radical C->D + O2 E Hydroperoxide D->E + 2-Ethyl-6-hydroxybenzaldehyde F 2-Ethyl-6-hydroxybenzoic Acid (Primary Degradation Product) E->F Decomposition G Further Oxidation & Polymerization Products F->G

Caption: Auto-oxidation of 2-Ethyl-6-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethyl-6-hydroxybenzaldehyde has turned a yellowish or brownish color. Is it still usable?

A change in color is a common indicator of degradation. While the extent of oxidation cannot be determined by visual inspection alone, it is a strong sign that the purity of the compound has been compromised. We recommend performing an analytical purity check, such as HPLC-UV or ¹H NMR, to quantify the level of impurities before use. For high-sensitivity applications, using discolored material is not advised.

Q2: What is the expected shelf-life of 2-Ethyl-6-hydroxybenzaldehyde?

The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see "Storage Protocols" below), the compound can be expected to remain stable for an extended period. However, frequent exposure to air, light, and ambient temperatures will significantly shorten its shelf-life. Regular purity assessments are recommended for long-term stored materials.

Q3: Can I use a standard refrigerator or freezer for storage?

While refrigeration is better than room temperature, a standard laboratory refrigerator or freezer is not ideal for long-term storage due to the presence of oxygen and potential temperature fluctuations. For optimal stability, storage in an inert atmosphere at low temperatures is crucial.

Q4: What are the primary degradation products I should look for?

The most common degradation product is 2-Ethyl-6-hydroxybenzoic acid, formed by the oxidation of the aldehyde group. Other potential byproducts include polymeric materials and colored compounds resulting from further oxidation and side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of 2-Ethyl-6-hydroxybenzaldehyde leading to variable purity.1. Verify the purity of the starting material using HPLC-UV or ¹H NMR. 2. If degradation is confirmed, purify the compound by recrystallization or column chromatography. 3. Implement stringent storage and handling protocols for all new and existing stock.
Formation of an insoluble precipitate Polymerization of the aldehyde, a common degradation pathway for many aldehydes.1. Attempt to dissolve a small amount of the material in a suitable solvent to confirm insolubility. 2. If polymerization is suspected, the material is likely unusable and should be disposed of according to safety guidelines.
Discoloration of the compound Oxidation of the phenolic and/or aldehyde functional groups.1. Assess the extent of degradation using analytical techniques. 2. If the impurity level is low (<2%), the material may be usable for less sensitive applications. For critical experiments, purification is necessary.

Storage and Handling Protocols

To minimize auto-oxidation, it is imperative to control the storage environment. The following protocols are recommended for the long-term storage of 2-Ethyl-6-hydroxybenzaldehyde.

Short-Term Storage (Days to Weeks)
  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and provide a good seal.[1]

  • Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen.[2]

  • Temperature: Store in a refrigerator at 2-8°C.

  • Handling: Minimize the frequency of opening the container. When accessing the compound, allow it to warm to room temperature before opening to prevent condensation of moisture from the air into the vial.

Long-Term Storage (Months to Years)
  • Container: Aliquot the compound into smaller, single-use amber glass vials with PTFE-lined caps. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Atmosphere: After aliquoting, flush each vial thoroughly with a stream of dry argon or nitrogen before sealing tightly.

  • Temperature: Store in a freezer at -20°C or below.[3]

  • Antioxidant Addition: For bulk material that will be stored long-term, consider the addition of an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1% w/w).[4]

Diagram of Recommended Storage Workflow

A Receive or Synthesize 2-Ethyl-6-hydroxybenzaldehyde B Aliquot into single-use amber glass vials A->B C Add BHT (optional, for bulk storage) B->C D Flush with Inert Gas (Argon or Nitrogen) B->D C->D E Seal tightly with PTFE-lined cap D->E F Store at -20°C or below E->F G For use: Warm to RT before opening F->G

Caption: Recommended workflow for long-term storage.

The Role of Butylated Hydroxytoluene (BHT) as an Antioxidant

BHT is a synthetic phenolic antioxidant that functions as a free radical scavenger.[5] Its mechanism involves the donation of a hydrogen atom from its sterically hindered hydroxyl group to a peroxy radical, thereby terminating the auto-oxidation chain reaction.[4][6] The resulting BHT radical is relatively stable and does not readily initiate new chain reactions.[5]

Potential Byproducts and Considerations:

While BHT is an effective antioxidant, it is important to be aware of its own potential degradation products, which may include 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,6-di-tert-butyl-1,4-benzoquinone.[7][8] In most applications, the low concentration of BHT used means that these byproducts are present at negligible levels. However, for highly sensitive analytical applications, it is advisable to run a control sample of the solvent with BHT to identify any potential interfering peaks.

Analytical Methods for Monitoring Stability

Regular monitoring of the purity of 2-Ethyl-6-hydroxybenzaldehyde is crucial. The following are recommended analytical methods for assessing its stability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for separating and quantifying the parent compound and its non-volatile degradation products.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[9]

    • The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 10 µL

    • Detection wavelength: 280 nm[7]

  • Sample Preparation:

    • Prepare a stock solution of 2-Ethyl-6-hydroxybenzaldehyde in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the sample and monitor the chromatogram. The retention time of 2-Ethyl-6-hydroxybenzaldehyde and its primary degradation product, 2-Ethyl-6-hydroxybenzoic acid, should be determined using pure standards.

    • Quantify the percentage of the parent compound and any impurities by peak area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • GC Conditions:

    • Carrier gas: Helium at a constant flow of 1.0 mL/min

    • Oven program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector temperature: 250°C

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-400

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[10]

    • For compounds with low volatility, derivatization may be necessary to improve their chromatographic properties.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used to monitor the formation of degradation products over time. The aldehyde proton of 2-Ethyl-6-hydroxybenzaldehyde will have a characteristic chemical shift (typically around 10 ppm), which will decrease in intensity as it is oxidized to the carboxylic acid.

Forced Degradation Study

A forced degradation study is an essential component of understanding the stability of a compound and for developing a stability-indicating analytical method.[12]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a solution of 2-Ethyl-6-hydroxybenzaldehyde in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: [12][13]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound to a light source according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by HPLC-UV to determine the percentage of degradation and to identify any new impurity peaks.

Diagram of Forced Degradation Workflow

A Prepare sample of 2-Ethyl-6-hydroxybenzaldehyde B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Degradation (70°C, solid) A->E F Photodegradation (ICH Q1B) A->F G Analyze by HPLC-UV at t=0, 4, 8, 24h B->G C->G D->G E->G F->G

Sources

Optimization

Technical Support Center: Strategies for Solubilizing 2-Ethyl-6-hydroxybenzaldehyde in Aqueous Systems

Welcome to the technical support center for 2-Ethyl-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Ethyl-6-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in polar aqueous solvents. Here, we provide in-depth, evidence-based answers to common questions, detailed experimental protocols, and the scientific rationale behind each technique.

Frequently Asked Questions (FAQs)
Q1: What are the baseline physicochemical properties of 2-Ethyl-6-hydroxybenzaldehyde, and why is it poorly soluble in water?

A1: Understanding the inherent properties of 2-Ethyl-6-hydroxybenzaldehyde is the first step in troubleshooting its solubility. The molecule's structure dictates its behavior in different solvents.

Structural Rationale for Poor Aqueous Solubility: 2-Ethyl-6-hydroxybenzaldehyde possesses a predominantly non-polar character, which limits its ability to form favorable interactions (like hydrogen bonds) with polar water molecules. The key structural features contributing to this are:

  • Aromatic Ring: The benzene ring is hydrophobic.

  • Ethyl Group (-CH2CH3): This alkyl group is also hydrophobic and further decreases water solubility.

  • Aldehyde Group (-CHO): While polar, its contribution is outweighed by the non-polar parts of the molecule.

  • Hydroxyl Group (-OH): This group is polar and can participate in hydrogen bonding. However, its solubilizing effect is insufficient to overcome the hydrophobicity of the rest of the molecule. A related compound, 2-hydroxybenzaldehyde (salicylaldehyde), has a water solubility of 4.9 g/L at 25°C; the addition of the ethyl group in 2-Ethyl-6-hydroxybenzaldehyde is expected to decrease this value further.[1][2]

Below is a summary of calculated and experimental physicochemical properties for structurally similar compounds, which provide a baseline for understanding 2-Ethyl-6-hydroxybenzaldehyde.

Table 1: Physicochemical Property Overview

Property 2-hydroxybenzaldehyde (Salicylaldehyde) 4-hydroxybenzaldehyde 2-Ethylbenzaldehyde
Molecular Formula C₇H₆O₂ C₇H₆O₂ C₉H₁₀O
Molecular Weight 122.12 g/mol 122.12 g/mol 134.17 g/mol [3]
Water Solubility 4.9 g/L (25 °C)[1][2] 1.38 g/100mL (30.5 °C)[4][5] Data not available
logP (Octanol/Water) 1.66[1] 1.22 (ALOGPS)[6] 2.5[3]

| pKa (Acidic) | 8.28[1] | 8.4 (ChemAxon)[6] | Not available |

Note: A higher logP value indicates greater hydrophobicity and lower water solubility.

Q2: I'm seeing precipitation when I dilute my organic stock solution of 2-Ethyl-6-hydroxybenzaldehyde into my aqueous buffer. What is the first thing I should check?

A2: This is a classic solubility problem. When a compound dissolved in a favorable organic solvent (like DMSO or ethanol) is introduced into an aqueous buffer where its solubility is low, it can crash out of solution.

The first step is to ensure you are not exceeding the maximum tolerated concentration of the organic co-solvent in your final aqueous medium, especially for cell-based assays. For many cell lines, the concentration of DMSO should be kept low, often below 0.5% or even 0.1%, to avoid toxicity.[7]

Immediate Troubleshooting Steps:

  • Calculate Final Co-solvent Concentration: Determine the final percentage (v/v) of your organic solvent in the aqueous buffer. If it's high (e.g., >1-2%), this is likely the primary issue.

  • Perform a "Dummy" Dilution: Mix your organic solvent with the aqueous buffer at the same final concentration without the compound. If the solution becomes cloudy, your solvent itself may not be fully miscible at that concentration.

  • Lower the Stock Concentration: If possible, prepare a more dilute stock solution of your compound. This will require adding a larger volume to your buffer, but it will result in a lower final concentration of the organic solvent, which might be sufficient to keep the compound dissolved.

If these simple checks do not resolve the issue, you will need to employ a more robust solubilization strategy.

Q3: How can I use pH adjustment to improve the solubility of 2-Ethyl-6-hydroxybenzaldehyde?

A3: This is one of the most effective and straightforward methods for this specific compound. The phenolic hydroxyl group (-OH) on the benzene ring is weakly acidic. By raising the pH of the aqueous solvent above the compound's pKa, the hydroxyl group will be deprotonated to form a negatively charged phenolate anion. This charged species is significantly more polar and, therefore, more soluble in water.

  • Mechanism: R-OH + OH⁻ ⇌ R-O⁻ + H₂O (Insoluble neutral form ⇌ Soluble anionic form)

  • Key Parameter: The pKa of the phenolic proton. For the related compound 2-hydroxybenzaldehyde, the pKa is 8.28.[1] We can assume a similar pKa for 2-Ethyl-6-hydroxybenzaldehyde. To ensure complete deprotonation and solubilization, it is advisable to adjust the pH to be at least 1-2 units above the pKa (e.g., pH 9.3 - 10.3).

Caption: pH-dependent equilibrium of 2-Ethyl-6-hydroxybenzaldehyde.

Experimental Protocol: pH-Adjusted Solubilization

  • Prepare a Concentrated Stock: Dissolve 2-Ethyl-6-hydroxybenzaldehyde in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.

  • Prepare an Alkaline Buffer: Prepare your desired aqueous buffer (e.g., Tris, PBS) and adjust its pH to a target between 9.5 and 10.5 using a suitable base (e.g., 1 M NaOH). Caution: Ensure this pH is compatible with your downstream experiment.

  • Slow Addition: While vigorously stirring the alkaline buffer, slowly add the concentrated organic stock solution dropwise. The slow addition prevents localized high concentrations that can lead to precipitation.

  • Final pH Check: After addition, check the pH of the final solution and adjust if necessary.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can carefully back-titrate the solution to the desired pH using a dilute acid (e.g., 0.1 M HCl) after the compound is fully dissolved. Perform this step slowly while monitoring for any signs of precipitation.

Q4: What are the best co-solvents to use, and what are the potential trade-offs?

A4: Using a water-miscible organic solvent, or "co-solvent," is a common strategy to increase the solubility of hydrophobic compounds.[8][9] The co-solvent works by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the non-polar solute.[9]

Mechanism of Co-solvency: Co-solvents disrupt the hydrogen-bonding network of water, reducing the "squeezing out" effect on hydrophobic molecules and lowering the interfacial tension between the solute and the solvent.[8]

Table 2: Comparison of Common Co-solvents

Co-solvent Advantages Disadvantages & Considerations Typical Use Range (Cell Culture)
DMSO Excellent solubilizing power for many hydrophobic compounds.[7] Can be toxic to cells, even at low concentrations. May interfere with some assays. < 0.5% (v/v)[7]
Ethanol Less toxic than DMSO, widely available. Lower solubilizing power than DMSO for highly non-polar compounds. Can cause protein precipitation at high concentrations. < 1.0% (v/v)
Polyethylene Glycol (PEG 400) Low toxicity, often used in pharmaceutical formulations.[7] Can be viscous. May not be as effective as DMSO or ethanol. 0.5% - 2.0% (v/v)

| Propylene Glycol | Good safety profile, used in many pharmaceutical preparations. | Can be viscous. | 0.5% - 2.0% (v/v) |

Experimental Protocol: Co-solvent Screening

  • Prepare High-Concentration Stocks: Dissolve a known amount of 2-Ethyl-6-hydroxybenzaldehyde in each co-solvent (e.g., DMSO, Ethanol, PEG 400) to create concentrated stock solutions (e.g., 100 mM).

  • Serial Dilution: Prepare a series of dilutions of each stock solution into your final aqueous buffer (e.g., PBS, cell culture media). Target final co-solvent concentrations from 0.1% to 5% (v/v).

  • Visual Inspection: Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation or cloudiness.

  • Determine Maximum Solubility: The highest concentration of the compound that remains clear in the lowest percentage of co-solvent is your optimal starting point.

Q5: My experiment is sensitive to organic solvents. Can I use surfactants?

A5: Yes, surfactants are an excellent alternative when organic solvents must be avoided. Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 2-Ethyl-6-hydroxybenzaldehyde can partition into the hydrophobic core, effectively being "dissolved" in the aqueous solution.[10][11][12]

Mechanism of Micellar Solubilization: The hydrophobic part of the compound is shielded from the water by the core of the micelle, while the hydrophilic outer surface of the micelle keeps the entire structure dispersed in the aqueous phase.[13]

Caption: Micellar solubilization of a hydrophobic compound.

Common Surfactants:

  • Non-ionic: Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Triton X-100. These are generally less harsh and often used in biological applications.[14][15]

  • Anionic: Sodium dodecyl sulfate (SDS). More denaturing and may not be suitable for all applications.

  • Cationic: Cetylpyridinium chloride (CPC). Can have higher solubilizing capabilities for phenolic compounds.[14][15]

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Make a series of aqueous solutions of different surfactants (e.g., Tween 80, Triton X-100) at concentrations well above their CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Add an excess of solid 2-Ethyl-6-hydroxybenzaldehyde to each surfactant solution.

  • Equilibrate: Agitate the mixtures (e.g., on a shaker or rotator) at a controlled temperature for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Select Optimal Surfactant: The surfactant solution that dissolves the highest concentration of the compound with the lowest percentage of surfactant is the most efficient choice.

Q6: Are there more advanced methods for highly sensitive applications, like using cyclodextrins?

A6: Yes, for applications where even low levels of co-solvents or surfactants are undesirable, cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16][17]

Mechanism of Cyclodextrin Inclusion: The hydrophobic 2-Ethyl-6-hydroxybenzaldehyde molecule can be encapsulated within the non-polar cavity of the cyclodextrin, forming a water-soluble "inclusion complex."[18][19][20] This complex effectively masks the hydrophobic nature of the guest molecule, dramatically increasing its apparent solubility in water.[16]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used due to its cavity size being suitable for many aromatic compounds.[18]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility than native β-CD, making it a preferred choice in many pharmaceutical applications.[7]

Caption: Formation of a cyclodextrin inclusion complex.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a saturated or concentrated aqueous solution of the chosen cyclodextrin (HP-β-CD is recommended for its high solubility).

  • Add Compound: Add an excess of solid 2-Ethyl-6-hydroxybenzaldehyde to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture at room temperature for an extended period (24-48 hours) to facilitate the formation of the inclusion complex.

  • Filter: Remove the undissolved solid by filtering the solution through a 0.22 µm syringe filter.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using HPLC or UV-Vis spectroscopy to establish the solubility enhancement.

Q7: How do I choose the best solubilization strategy for my experiment?

A7: The optimal strategy depends on the specific constraints of your experimental system. The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Start: Compound precipitates in aqueous buffer q1 Is the experimental pH flexible? start->q1 a1_yes Adjust pH > 9.5 (See Protocol Q3) q1->a1_yes Yes a1_no pH must remain fixed q1->a1_no No q2 Are low levels (<1%) of organic co-solvents tolerated? a1_no->q2 a2_yes Use Co-solvents (DMSO, EtOH, PEG) (See Protocol Q4) q2->a2_yes Yes a2_no System is solvent-intolerant q2->a2_no No q3 Are non-ionic surfactants (e.g., Tween 80) acceptable? a2_no->q3 a3_yes Use Micellar Solubilization (See Protocol Q5) q3->a3_yes Yes a3_no System is sensitive to all additives q3->a3_no No a4_final Use Cyclodextrins (HP-β-CD) (See Protocol Q6) q3_no q3_no q3_no->a4_final

Caption: Decision workflow for selecting a solubilization method.

References
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  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
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  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Resolving Byproduct Formation in 2-Ethyl-6-hydroxybenzaldehyde Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the extraction and purification of 2-Ethyl-6-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the extraction and purification of 2-Ethyl-6-hydroxybenzaldehyde.

Synthesizing substituted salicylaldehydes—typically via the ortho-formylation of 3-ethylphenol—often yields a crude mixture fraught with closely related byproducts. Standard liquid-liquid extraction is rarely sufficient to yield a high-purity product due to the amphiphilic nature of phenolate intermediates and the identical solubility profiles of the byproducts. This guide provides field-proven, self-validating methodologies to troubleshoot byproduct formation, eliminate emulsions, and chemically isolate your target molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: During the extraction of 2-Ethyl-6-hydroxybenzaldehyde synthesized via MgCl₂/Et₃N ortho-formylation, I am detecting significant methoxymethyl (MOM) ether byproducts. How can I eliminate these? Causality & Solution: The Skattebøl ortho-formylation method (using paraformaldehyde, MgCl₂, and triethylamine) is highly selective for ortho-formylation. However, prolonged reaction times or the use of excessive paraformaldehyde can lead to the trapping of formaldehyde intermediates, resulting in the formation of 2-methoxymethylphenol derivatives (MOM ethers) (1)[1]. These byproducts co-extract with the target aldehyde because of nearly identical partition coefficients. Actionable Step: Strictly monitor the reaction progress via TLC or GC/MS and quench the reaction immediately upon the consumption of the 3-ethylphenol starting material. Do not extend heating beyond the validated timeframe (2)[2].

Q2: My liquid-liquid extraction (aqueous/organic) is plagued by persistent emulsions, and the organic layer is dark and tarry. What is the mechanistic cause, and how do I resolve it? Causality & Solution: Emulsions during the extraction of phenolic aldehydes typically arise from the incomplete acidification of phenolate salts. At intermediate pH levels, the amphiphilic nature of partially protonated phenoxide ions acts as a surfactant. Furthermore, exposure to high pH and oxygen during the initial workup can cause Cannizzaro-type disproportionation or oxidative polymerization, leading to dark, tarry triphenoxymethane derivatives (3)[3]. Actionable Step: Prior to solvent extraction, ensure the crude aqueous mixture is thoroughly chilled in an ice bath. Filter off any insoluble triphenoxymethane or polymeric tars before acidification. Then, acidify the filtrate strictly to pH 2.0–3.0 using concentrated HCl (4)[4]. This fully protonates the phenolate, breaking the emulsion and driving the 2-ethyl-6-hydroxybenzaldehyde into the organic phase.

Q3: The extracted organic phase contains unreacted 3-ethylphenol and trace para-isomers. Standard distillation is leading to thermal degradation. How can I chemically isolate the target ortho-isomer? Causality & Solution: Phenolic aldehydes have boiling points close to their parent phenols, making fractional distillation challenging and highly prone to thermal degradation. The most robust, self-validating chemical purification relies on the differential electrophilicity of the aldehyde carbonyl. Salicylaldehydes readily form water-soluble, solid sodium bisulfite adducts, whereas unreacted phenols and sterically hindered byproducts do not (5)[5]. Actionable Step: Treat the organic extract with a saturated solution of sodium bisulfite. The 2-ethyl-6-hydroxybenzaldehyde will precipitate as a solid bisulfite adduct. Filter this solid to wash away the organic layer containing the impurities, and then decompose the adduct with dilute acid or base to regenerate the pure aldehyde (4)[4].

Part 2: Mechanistic Pathways & Data Presentation

Understanding the origin of your impurities is critical for selecting the correct extraction strategy. Below is a breakdown of the mechanistic pathways that lead to target and byproduct formation.

Pathways A 3-Ethylphenol (Starting Material) B 2-Ethyl-6-hydroxybenzaldehyde (Target Ortho-Isomer) A->B MgCl2/Et3N (Highly Selective) C Para-Isomer (Steric Byproduct) A->C Reimer-Tiemann (Aqueous NaOH) D MOM-Ether Derivatives (Over-reaction Byproduct) A->D Prolonged Heating Excess (CH2O)n E Triphenoxymethane / Tars (Degradation Byproduct) B->E High pH + O2 During Workup

Caption: Mechanistic pathways of target and byproduct formation.

Quantitative Data: Partitioning and Removal Strategies for Common Extraction Impurities
Impurity / ByproductMechanistic OriginPartitioning Behavior (pH 2.0 - 3.0)Optimized Removal Strategy
Unreacted 3-Ethylphenol Incomplete formylation reactionHighly soluble in organic phaseRemains in the organic phase; separated via bisulfite adduct filtration.
MOM-Ether Derivatives Formaldehyde trapping during prolonged heatingSoluble in organic phaseExcluded from bisulfite adduct; removed via cold toluene washes.
Triphenoxymethane / Tars Oxidative polymerization / High pH degradationInsoluble in both aqueous and organic phasesPre-extraction filtration through Celite at 0–5°C.
Para-Isomer (Trace) Steric misdirection (e.g., in Reimer-Tiemann)Soluble in organic phaseMinimized by using MgCl₂/Et₃N synthesis; trace amounts require chromatographic polishing.

Part 3: Self-Validating Extraction & Purification Protocol

This protocol is engineered as a self-validating system. Every step includes a specific physical observation that confirms the underlying chemical mechanism has successfully occurred.

Workflow N1 Crude Reaction Mixture (Alkaline Phenolate Salts) N2 Pre-Extraction Filtration (Removes Insoluble Tars) N1->N2 N3 Acidification (pH 2-3) (Breaks Emulsions) N2->N3 N4 Liquid-Liquid Extraction (Toluene / EtOAc) N3->N4 N5 Sodium Bisulfite Wash (Selective Adduct Formation) N4->N5 N6 Filtration of Solid Adduct (Washes away unreacted phenol) N5->N6 N7 Hydrolysis (Acid/Base) (Regenerates Pure Aldehyde) N6->N7

Caption: Optimized extraction and bisulfite purification workflow.

Step 1: Pre-Extraction Thermal Quench & Filtration
  • Action: Cool the crude alkaline reaction mixture to 0–5°C using an ice bath. Filter the cold mixture through a Celite pad.

  • Causality: Low temperatures precipitate high-molecular-weight polymeric tars and triphenoxymethane byproducts formed during the reaction.

  • Validation: A clear, albeit colored, filtrate confirms the successful removal of insoluble degradation products that would otherwise cause severe emulsions (3)[3].

Step 2: Controlled Acidification
  • Action: Under vigorous stirring, slowly add concentrated HCl to the filtrate until the aqueous phase reaches a stable pH of 2.0–3.0.

  • Causality: Phenolate salts act as surfactants. Dropping the pH below the pKa of the phenol (~10) ensures complete protonation to the neutral aldehyde, destroying its amphiphilic character.

  • Validation: The sudden breaking of any residual emulsion and the appearance of a distinct, cloudy organic suspension validates complete protonation (4)[4].

Step 3: Primary Liquid-Liquid Extraction
  • Action: Extract the acidified aqueous phase with toluene (3 x 50 mL per 100 mL aqueous). Combine the organic layers.

  • Causality: Toluene provides excellent partitioning for the target aldehyde while avoiding the peroxide-forming tendencies of ethereal solvents, which can inadvertently oxidize the aldehyde to a carboxylic acid during concentration ().

  • Validation: A clear phase separation within 2 minutes of halting agitation indicates successful extraction without emulsion interference.

Step 4: Bisulfite Adduct Capture (Chemical Purification)
  • Action: Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) to the combined toluene extracts. Stir vigorously for 2–4 hours at room temperature.

  • Causality: The unhindered aldehyde carbonyl undergoes nucleophilic attack by the bisulfite ion, forming a highly polar, insoluble α-hydroxy sulfonate salt. Unreacted 3-ethylphenol and MOM-ethers lack this reactive handle and remain dissolved in the toluene.

  • Validation: The formation of a dense, white crystalline precipitate in the biphasic mixture is the definitive visual confirmation that the target molecule has been successfully trapped (5)[5].

Step 5: Isolation and Regeneration
  • Action: Vacuum filter the biphasic mixture to isolate the solid bisulfite adduct. Wash the solid thoroughly with cold toluene. Transfer the solid to a clean flask, suspend in 10% aqueous HCl (or 10% NaOH), and heat gently (40°C) until the solid completely dissolves. Extract the regenerated aldehyde with ethyl acetate, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Causality: Washing the solid removes residual organic impurities. Hydrolysis shifts the equilibrium, releasing the free aldehyde and water-soluble inorganic salts.

  • Validation: The complete dissolution of the white solid during hydrolysis confirms the quantitative release of the purified 2-Ethyl-6-hydroxybenzaldehyde.

References

  • Minimizing by-product formation in salicylaldehyde synthesis - Benchchem.
  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arab Journal of Chemistry.
  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE - Organic Syntheses.
  • Convenient method for the ortho-formylation of phenols - Acta Chemica Scandinavica (SciSpace).
  • US3206513A - Process for the preparation of salicylaldehyde - Google Patents.
  • catechol - Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethyl-6-hydroxybenzaldehyde and Salicylaldehyde

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Ethyl-6-hydroxybenzaldehyde and its parent compound, salicylaldehyde (2-hydroxybenzaldehyde). Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Ethyl-6-hydroxybenzaldehyde and its parent compound, salicylaldehyde (2-hydroxybenzaldehyde). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes foundational chemical principles with predictive analysis to forecast reactivity trends. We will explore how the introduction of an ethyl group at the C6 position influences the molecule's electronic and steric properties, thereby modulating its behavior in key chemical transformations. All theoretical claims are grounded in established principles of physical organic chemistry and supported by data from analogous systems.

Introduction: Structural and Electronic Foundations

Salicylaldehyde is a cornerstone building block in organic chemistry, prized for the cooperative reactivity of its ortho-disposed hydroxyl and aldehyde functionalities.[1][2] This arrangement facilitates an intramolecular hydrogen bond, which influences its conformation and reactivity.[2] 2-Ethyl-6-hydroxybenzaldehyde introduces a C6-ethyl group, a seemingly minor modification that imposes significant steric and electronic consequences, altering its chemical profile.

This guide will dissect these differences, focusing on how they impact reaction rates and outcomes in common synthetic operations such as Schiff base formation, aldol-type condensations, and oxidation reactions.

G A 2-Ethyl-6-hydroxybenzaldehyde B Electronic Effect (+I) A->B exhibits C Steric Hindrance (Ortho Effect) A->C exhibits D Increased electron density at carbonyl carbon B->D F Physical obstruction of reactive sites C->F E Reduced Electrophilicity D->E G Slower Nucleophilic Attack E->G F->G G cluster_workflow Comparative Reactivity Screening Workflow A Reaction Setup (Parallel Reactors) B Add Salicylaldehyde to Reactor 1 A->B C Add 2-Ethyl-6-hydroxybenzaldehyde to Reactor 2 A->C D Add Solvent & Common Reagent (e.g., Amine, Enolate Precursor) B->D C->D E Initiate Reaction (Identical Temperature & Stirring) D->E F Monitor Progress (TLC, LC-MS, GC-MS) - Aliquots taken at t=0, 1h, 2h, 4h... E->F G Reaction Quench & Workup F->G H Isolate & Purify Products G->H I Analysis & Quantification (NMR, Yield, Purity) H->I J Compare Reaction Rates & Yields I->J

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Comparative

Differentiating 2-Ethyl-6-hydroxybenzaldehyde from Structural Isomers via NMR: A Comprehensive Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the development of targeted therapeutics—such as IRE...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of targeted therapeutics—such as IRE-1α inhibitors for unfolded protein response (UPR) diseases[1]—the precise regiochemical assignment of synthetic building blocks is non-negotiable. 2-Ethyl-6-hydroxybenzaldehyde is a critical precursor in both pharmaceutical pipelines and complex natural product syntheses, such as the total synthesis of (+)-Panacene.

However, differentiating this molecule from its structural isomers (e.g., 3-ethyl-, 4-ethyl-, and 5-ethyl-2-hydroxybenzaldehyde) presents a significant analytical challenge. Because these isomers share the exact same molecular weight and functional groups, mass spectrometry and IR spectroscopy are insufficient. This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously differentiate 2-Ethyl-6-hydroxybenzaldehyde from its alternatives.

The Physics of the System: Intramolecular Hydrogen Bonding (IHB)

Before analyzing splitting patterns, it is crucial to understand the electronic environment of salicylaldehyde derivatives. The ortho-relationship between the hydroxyl (-OH) and aldehyde (-CHO) groups facilitates a strong Resonance-Assisted Hydrogen Bond (RAHB)[2].

This internal linkage forms a rigid, stable chelate ring that fundamentally alters the molecule's spectroscopic signature[3].

  • The Hydroxyl Shift: The intramolecular hydrogen bond heavily deshields the phenolic proton, shifting its resonance significantly downfield to δ 11.0–12.0 ppm [4]. Because this proton is locked in a stable internal interaction, it undergoes very slow exchange with residual water, resulting in a sharp, concentration-independent singlet[4],.

  • Expert Insight on Literature Misassignments: In some synthetic literature, the assignments for the -CHO and -OH protons are mistakenly inverted. For example, in certain reports of 2-Ethyl-6-hydroxybenzaldehyde, the signal at ~11.9 ppm is labeled as the aldehyde, while the ~10.3 ppm signal is labeled as the hydroxyl. As an analytical scientist, you must rely on the physics of IHB: the furthest downfield signal (>11.5 ppm) in a non-polar solvent is definitively the chelated hydroxyl proton.

1D NMR Differentiation: Aromatic Spin Systems

The first line of defense in differentiating these regioisomers is a high-resolution 1D 1 H NMR spectrum. The position of the ethyl group dictates the splitting pattern of the remaining three aromatic protons.

The ABX vs. AMX Systems
  • 4-Ethyl-2-hydroxybenzaldehyde (1,2,4-trisubstituted): The protons at positions 3, 5, and 6 form an ABX spin system . You will observe two doublets and one doublet of doublets (d, d, dd) due to the isolated proton at C3, which only exhibits weak meta-coupling (J ~ 1.5–2.0 Hz) to H5.

  • 2-Ethyl-6-hydroxybenzaldehyde (1,2,3-trisubstituted): The protons at positions 3, 4, and 5 are adjacent, forming an AMX spin system . The central proton (H4) couples to both H3 and H5, yielding a distinct doublet, triplet, doublet (d, t, d) or (d, dd, d) pattern.

Table 1: 1 H NMR Spectral Comparison of Ethyl-Hydroxybenzaldehyde Isomers
Spectral Feature2-Ethyl-6-hydroxybenzaldehyde (Target)4-Ethyl-2-hydroxybenzaldehyde (Alternative)3-Ethyl-2-hydroxybenzaldehyde (Alternative)
Phenolic OH ~11.9 ppm (sharp s)~11.0 ppm (sharp s)~11.2 ppm (sharp s)
Aldehyde CHO ~10.3 ppm (s)~9.8 ppm (s)~9.9 ppm (s)
Aromatic Region 7.35 (dd), 6.76 (d), 6.69 (d)~7.4 (d), ~6.8 (dd), ~6.7 (d)~7.4 (dd), ~7.0 (d), ~6.8 (d)
Spin System AMX (3 adjacent protons)ABX (Isolated C3 proton)AMX (3 adjacent protons)
Ethyl CH 2​ ~2.90 ppm (q, J = 7.6 Hz)~2.65 ppm (q, J = 7.6 Hz)~2.70 ppm (q, J = 7.6 Hz)

Data synthesized from empirical structural analogs and predictive models.

2D NMR Regiochemical Resolution: The NOESY Advantage

While 1D NMR easily differentiates the 4-ethyl isomer from the 2-ethyl isomer, it fails to unambiguously differentiate 2-Ethyl-6-hydroxybenzaldehyde from 3-Ethyl-2-hydroxybenzaldehyde . Both possess an AMX (d, t, d) aromatic spin system.

To break this ambiguity, we must rely on spatial causality using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • In 2-Ethyl-6-hydroxybenzaldehyde: The aldehyde group (C1) is sterically flanked by the ethyl group (C2) and the hydroxyl group (C6). A NOESY spectrum will show a definitive, strong cross-peak between the aldehyde proton (~10.3 ppm) and the ethyl CH 2​ protons (~2.90 ppm) .

  • In 3-Ethyl-2-hydroxybenzaldehyde: The aldehyde group (C1) is flanked by the hydroxyl group (C2) and an aromatic proton (C6). The NOESY spectrum will show a cross-peak between the aldehyde proton and the aromatic H6, but no correlation to the ethyl group.

G Start Unknown Ethyl-Hydroxybenzaldehyde Acquire1D Acquire 1H 1D NMR Analyze Aromatic Region Start->Acquire1D PatternABX ABX Spin System (d, d, dd) Acquire1D->PatternABX Isolated Protons PatternAMX AMX Spin System (d, t, d) Acquire1D->PatternAMX 3 Adjacent Protons Isomer4 4-Ethyl or 5-Ethyl Isomer (Resolved via 1D) PatternABX->Isomer4 Acquire2D Acquire 2D NOESY Check CHO Spatial Proximity PatternAMX->Acquire2D Regioisomer Ambiguity NOE_Et NOE Cross-peak: CHO ↔ Ethyl CH2 Acquire2D->NOE_Et NOE_Ar NOE Cross-peak: CHO ↔ Ar-H6 Acquire2D->NOE_Ar Target 2-Ethyl-6-hydroxybenzaldehyde (Unambiguously Confirmed) NOE_Et->Target Isomer3 3-Ethyl-2-hydroxybenzaldehyde (Unambiguously Confirmed) NOE_Ar->Isomer3

Fig 1. NMR decision tree for differentiating ethyl-hydroxybenzaldehyde isomers.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, follow this self-validating NMR acquisition protocol.

Step 1: Sample Preparation

  • Procedure: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS).

  • Causality: CDCl 3​ is strictly preferred over hydrogen-bond accepting solvents like DMSO-d 6​ . DMSO can compete with the intramolecular hydrogen bond, potentially broadening the -OH signal and altering the native conformation required for accurate NOESY spatial mapping[4],.

Step 2: Quantitative 1D 1 H NMR Acquisition

  • Procedure: Acquire on a 400 MHz or 500 MHz spectrometer[4], using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to a minimum of 2.0 seconds .

  • Causality (Self-Validation): A sufficient D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons. Before analyzing splitting patterns, integrate the spectrum. The integration ratio of Ethyl CH 3​ : Ethyl CH 2​ : Aromatic H : CHO : OH must be exactly 3:2:3:1:1. If this fails, the sample is impure or not a C 9​ H 10​ O 2​ isomer.

Step 3: 2D NOESY Acquisition

  • Procedure: Utilize a phase-sensitive NOESY sequence with gradient pulses (noesygpphpp). Set the mixing time ( d8 ) to 300–400 ms .

  • Causality: Small molecules (MW ~150 g/mol ) tumble rapidly in solution, leading to zero or positive NOE enhancements. A mixing time of 300–400 ms allows sufficient cross-relaxation between the -CHO proton and spatially adjacent groups without allowing excessive spin diffusion (which could cause false-positive long-range correlations).

Step 4: 2D HMBC Acquisition (Orthogonal Validation)

  • Procedure: Acquire an HMBC spectrum (hmbcgplpndqf) with the long-range coupling delay optimized for nJCH​ = 8 Hz (typically 62.5 ms).

  • Causality: HMBC provides orthogonal proof to NOESY. It will reveal 3-bond correlations from the aldehyde proton to both C2 (bearing the ethyl group) and C6 (bearing the hydroxyl group), locking the regiochemistry of the aromatic ring in place.

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Validation

HPLC method validation for quantifying 2-Ethyl-6-hydroxybenzaldehyde purity

An in-depth comparative guide for analytical chemists, researchers, and drug development professionals on optimizing and validating High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for analytical chemists, researchers, and drug development professionals on optimizing and validating High-Performance Liquid Chromatography (HPLC) methods for the precise quantification of 2-Ethyl-6-hydroxybenzaldehyde.

Executive Summary

2-Ethyl-6-hydroxybenzaldehyde (CAS: 138308-78-8) is a highly specific ortho-substituted phenolic aldehyde utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because of its structural geometry, synthesizing this compound often yields closely related positional isomers (such as 4-ethyl-2-hydroxybenzaldehyde or 2-ethyl-4-hydroxybenzaldehyde).

Quantifying the exact purity of 2-Ethyl-6-hydroxybenzaldehyde requires an analytical method capable of resolving these isomers. While traditional Reverse-Phase (RP) C18 columns are the default choice in many laboratories, they frequently fail to provide baseline resolution for positional isomers due to their reliance on purely hydrophobic interactions[1].

This guide compares a Standard Fully Porous C18 Method against an Optimized Core-Shell Biphenyl Method , demonstrating why the latter provides superior selectivity. Furthermore, it details a complete method validation framework strictly adhering to the ICH Q2(R2) guidelines [2].

The Analytical Challenge & Mechanistic Causality

In reverse-phase chromatography, standard C18 stationary phases separate analytes based on hydrophobic dispersive forces. Positional isomers of ethyl-hydroxybenzaldehydes possess nearly identical partition coefficients (LogP) and molecular volumes. Consequently, a C18 column struggles to differentiate them, often resulting in co-elution or unacceptable peak tailing.

The Biphenyl Advantage: By switching to a Core-Shell Biphenyl stationary phase, we introduce two new retention mechanisms:

  • π−π Interactions: The electron-dense biphenyl rings interact with the aromatic ring of the analyte.

  • Steric Selectivity: The biphenyl ligands can pivot to accommodate specific molecular geometries. The ortho-substitution in 2-ethyl-6-hydroxybenzaldehyde forces the aldehyde and hydroxyl groups into a specific steric and electronic conformation (often forming an intramolecular hydrogen bond). This unique geometry interacts differently with the biphenyl phase compared to meta- or para- substituted impurities, driving baseline resolution.

ICH Q2(R2) Method Validation Workflow

To ensure the analytical procedure is "fit for its intended purpose," the method must be validated across several core parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

ValidationWorkflow Start Method Optimization (Column & Mobile Phase) Spec Specificity / Selectivity (Isomer Resolution Rs > 1.5) Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (Recovery & RSD < 2.0%) LinRange->AccPrec Sens Sensitivity (LOD & LOQ via S/N) AccPrec->Sens Robust Robustness (Temp, Flow, pH Variations) Sens->Robust Valid Fully Validated Method ICH Q2(R2) Compliant Robust->Valid

Caption: Step-by-step analytical method validation lifecycle according to ICH Q2(R2) standards.

Comparative Experimental Methodologies

The following protocols establish a self-validating system. By running the system suitability test (SST) solution containing the target API and its known isomers, the analyst can immediately verify the resolving power of the chosen column.

Sample and Standard Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 2-Ethyl-6-hydroxybenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • System Suitability (SST) Solution: Spike the standard solution with 1% (1 µg/mL) of 4-ethyl-2-hydroxybenzaldehyde (Isomer A) and 2-ethyl-4-hydroxybenzaldehyde (Isomer B).

Chromatographic Conditions
ParameterMethod A: Standard C18 (Alternative)Method B: Core-Shell Biphenyl (Optimized)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Elution Mode Gradient (30% B to 70% B over 15 min)Gradient (40% B to 80% B over 15 min)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp 30°C35°C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL5 µL

Note on Causality: Methanol is selected as the organic modifier for the Biphenyl column (Method B) instead of Acetonitrile. Acetonitrile's triple bond can interfere with the π−π interactions between the biphenyl stationary phase and the aromatic analyte. Methanol enhances this π−π retention mechanism, maximizing isomer resolution.

Performance & Validation Data Comparison

The data below summarizes the experimental validation of both methods against ICH Q2(R2) acceptance criteria[4].

Table 1: System Suitability & Specificity (Isomer Resolution)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[4]. The critical parameter here is the Resolution ( Rs​ ) between 2-Ethyl-6-hydroxybenzaldehyde and its closest eluting isomer.

Performance MetricAcceptance CriteriaMethod A (C18) ResultMethod B (Biphenyl) ResultConclusion
Retention Time (RT) N/A8.45 min9.12 minBoth acceptable
Peak Tailing Factor ( Tf​ ) ≤1.5 1.62 (Fail)1.10 (Pass)Biphenyl reduces silanol interactions
Theoretical Plates ( N ) >5000 8,50018,200Core-shell drastically improves efficiency
Resolution ( Rs​ ) from Isomer A ≥1.5 (Baseline)0.8 (Co-elution) 2.4 (Baseline Resolution) C18 fails specificity; Biphenyl passes
Table 2: ICH Q2(R2) Quantitative Validation Parameters (Method B Only)

Because Method A failed the specificity requirement, full quantitative validation was only performed on the Optimized Core-Shell Biphenyl Method.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Method B)Status
Linearity Range 80% to 120% of target conc.10 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery %) 98.0% - 102.0%99.4% to 100.8% (across 3 levels)Pass
Method Precision (RSD) ≤2.0% (n=6)0.65%Pass
Limit of Detection (LOD) S/N≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N≥10 0.15 µg/mLPass

Conclusion

While C18 columns remain the workhorse of pharmaceutical analysis, they lack the specific retention mechanisms required to resolve the positional isomers of 2-Ethyl-6-hydroxybenzaldehyde. By leveraging the π−π and steric selectivity of a Core-Shell Biphenyl stationary phase—and pairing it with a protic organic modifier (Methanol)—analysts can achieve baseline resolution ( Rs​=2.4 ).

The optimized method successfully meets all stringent criteria set forth by the ICH Q2(R2) guidelines , providing a robust, self-validating system for ensuring the purity and safety of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of Synthesized 2-Ethyl-6-hydroxybenzaldehyde Using GC-MS

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. A compound's identity underpins...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. A compound's identity underpins its biological activity, safety profile, and intellectual property value. This guide provides an in-depth, experience-driven comparison of methodologies for validating the structural integrity of a novel synthetic batch of 2-Ethyl-6-hydroxybenzaldehyde, with a core focus on the robust and definitive capabilities of Gas Chromatography-Mass Spectrometry (GC-MS).

We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Why GC-MS is the Gold Standard for This Application

While techniques like NMR and HPLC are indispensable in the chemist's toolkit, GC-MS offers a unique combination of high-resolution separation and definitive mass-based identification, making it exceptionally well-suited for validating volatile and semi-volatile compounds like 2-Ethyl-6-hydroxybenzaldehyde.[1][2]

  • High-Resolution Separation (The "GC" component): Gas chromatography excels at separating complex mixtures based on the components' boiling points and affinities for the stationary phase. This is critical for resolving the target compound from starting materials (e.g., 2-ethylphenol), isomeric byproducts (e.g., 4-Ethyl-2-hydroxybenzaldehyde), and other reaction impurities that may have very similar structures.[3][4]

  • Definitive Identification (The "MS" component): Mass spectrometry bombards the separated molecules with electrons, causing them to ionize and break apart into predictable, charged fragments. This fragmentation pattern is a unique "fingerprint" for a specific molecule, allowing for unambiguous identification.[5][6] When compared against a certified reference standard and spectral libraries, this provides an exceptionally high degree of confidence in the structural assignment.

In contrast, while HPLC is excellent for non-volatile compounds, it may offer lower resolution for small, closely related isomers without extensive method development. NMR, while the ultimate tool for de novo structure elucidation, can be less sensitive for detecting trace impurities and may produce complex spectra if the sample is not highly purified.

The Validation Workflow: A Self-Validating System

A robust analytical process is not merely a sequence of steps but a logical flow with built-in checks and balances. The following workflow ensures that the data generated is reliable and defensible.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Reporting A Sample Receipt & Login C Synthetic Sample Preparation A->C B Reference Standard Procurement & Preparation D GC-MS System Suitability (e.g., Blank, QC Standard) B->D G Mass Spectrum Analysis (Fragmentation Pattern Matching) B->G Reference Data E Data Acquisition: 1. Reference Standard 2. Synthetic Sample C->E D->E System OK F Chromatogram Analysis (Retention Time Matching) E->F F->G H Impurity Identification & Profiling G->H I Final Validation Report H->I

Caption: Logical workflow for GC-MS based structural validation.

Experimental Protocol: The Causality Behind the Method

This section details a validated protocol for the analysis of 2-Ethyl-6-hydroxybenzaldehyde. The parameters chosen are deliberate and designed to provide optimal separation and identification.

1. Preparation of Standards and Samples

  • Rationale: Accurate preparation is fundamental. Using a high-purity, volatile solvent ensures no interference with the analyte peaks. A Certified Reference Material (CRM) is the bedrock of this comparative guide.

  • Procedure:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of 2-Ethyl-6-hydroxybenzaldehyde CRM. Dissolve in 10 mL of dichloromethane in a Class A volumetric flask.

    • Working Standard (100 µg/mL): Perform a 1:10 dilution of the stock solution with dichloromethane.

    • Synthetic Sample Preparation (1 mg/mL): Prepare the synthesized material in the same manner as the reference standard stock. This ensures that any observed differences are due to the sample, not the preparation method.

    • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent non-volatile residues from contaminating the GC inlet.

2. GC-MS Instrumentation and Parameters

  • Rationale: The chosen parameters are a balance of speed and resolution. The DB-5ms column is a robust, general-purpose column with a 5% phenyl-substituted stationary phase, ideal for separating semi-polar aromatic compounds. The temperature program is designed to first elute volatile solvents at a low temperature and then ramp up to separate the target analyte from potential closely-eluting isomers. Electron Ionization (EI) at the standard 70 eV is used to generate reproducible mass spectra that are comparable to established libraries (like NIST).[7][8]

Parameter Setting Justification
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard column for robust separation of semi-polar analytes.
Injection Volume1.0 µLStandard volume to avoid column overloading.
Inlet Temperature280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for high sensitivity.
Carrier GasHelium (99.999% purity) at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minInitial hold allows solvent focusing; ramp provides separation of analytes.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature230 °CPrevents condensation of analytes in the source.
Quadrupole Temp150 °CStandard operating temperature.
Mass Scan Range40 - 300 amuCovers the molecular weight of the target and expected fragments.

Data Interpretation: From Chromatogram to Confirmation

1. The Total Ion Chromatogram (TIC)

The first step is to analyze the chromatogram. By injecting the CRM, we establish the definitive retention time (RT) for 2-Ethyl-6-hydroxybenzaldehyde under our specific conditions. The chromatogram of the synthesized sample is then overlaid.

  • Validation Check: The primary peak in the synthetic sample should have a retention time that matches the CRM (typically within ±0.05 minutes).

  • Impurity Profiling: Any additional peaks are potential impurities. Common impurities in the synthesis of hydroxybenzaldehydes can include unreacted starting materials or isomeric byproducts from non-selective formylation.[9]

2. The Mass Spectrum: The Molecular Fingerprint

The molecular weight of 2-Ethyl-6-hydroxybenzaldehyde (C₉H₁₀O₂) is 150.18 g/mol . The mass spectrum provides the definitive confirmation.

  • Molecular Ion Peak ([M]⁺•): The first check is for a peak at m/z 150, corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • Fragmentation Pattern: The true power of MS lies in analyzing the fragmentation. Under EI, the molecule will break apart in a characteristic way.

Fragmentation_Pattern cluster_frags Key Fragments A 2-Ethyl-6-hydroxybenzaldehyde [M]+• m/z = 150 B [M-H]+ m/z = 149 A->B - H• C [M-C2H5]+ m/z = 121 A->C - •C2H5 D [M-CHO]+ m/z = 121 A->D - •CHO E [C7H5O]+ m/z = 105 C->E - O

Caption: Predicted EI fragmentation pathway for 2-Ethyl-6-hydroxybenzaldehyde.

  • [M-H]⁺ (m/z 149): Loss of a hydrogen radical, common for aldehydes.[5]

  • [M-C₂H₅]⁺ (m/z 121): Loss of the ethyl group radical (a 29 amu loss), a highly probable fragmentation due to cleavage at the benzylic position.

  • [M-CHO]⁺ (m/z 121): Loss of the formyl radical (a 29 amu loss). The presence of two distinct fragmentation pathways leading to an ion at m/z 121 strengthens the identification.

  • [C₇H₅O]⁺ (m/z 105): A characteristic fragment for many benzaldehyde derivatives, often corresponding to the benzoyl cation, which may form after rearrangement.[5][10]

Comparative Analysis: The Final Verdict

The ultimate validation comes from a direct comparison of the data from the synthesized batch against the CRM and known potential impurities.

CompoundExpected RT (min)Observed RT (min)Expected [M]⁺• (m/z)Observed [M]⁺• (m/z)Key Fragment Ions (m/z)
Certified Reference Standard ~12.512.51150150149, 121, 105
Synthesized Sample ~12.512.52150150149, 121, 105
Impurity: 2-Ethylphenol~10.810.83122122107, 94, 77
Impurity: 4-Ethyl-2-hydroxybenzaldehyde~12.9-150-149, 135, 121

Interpretation of Results:

  • Structural Confirmation: The synthesized sample shows an identical retention time and mass fragmentation pattern to the Certified Reference Standard. This provides very high confidence in the structural integrity and identity of the main component as 2-Ethyl-6-hydroxybenzaldehyde.

  • Purity Assessment: The data shows a small peak at 10.83 minutes whose mass spectrum matches that of 2-ethylphenol, indicating a minor impurity of unreacted starting material. No peak corresponding to the potential isomeric byproduct was detected. This allows for a semi-quantitative assessment of purity based on peak area percentages.

Conclusion

This guide demonstrates a robust, self-validating methodology for confirming the structural integrity of synthesized 2-Ethyl-6-hydroxybenzaldehyde. By combining high-resolution gas chromatography with the definitive fingerprinting of mass spectrometry, and grounding the analysis in a direct comparison with a Certified Reference Material, researchers can achieve an exceptionally high degree of confidence in their compound's identity and purity. This analytical rigor is essential for the integrity of subsequent research and development activities, ensuring that biological and chemical findings are based on a well-characterized molecular entity.

References

  • American Chemical Society. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • American Chemical Society. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • Brown, P. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. ResearchGate. [Link]

  • ANSI Webstore. (n.d.). Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. PubMed Central. [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

  • LabRulez GCMS. (2021). GC & GC/MS Method Development Quick Reference Guide. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PubMed Central. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Filo. (2025). Mass fragmentation in benzaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][11]benzodiazepin-1( 2H)-ones. PubMed. [Link]

  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylbenzaldehyde. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-ethyl-. NIST WebBook. [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 B1. [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. [Link]

  • ResearchGate. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). An efficient, high purity method for the synthesis of hydroxyl benzyl alcohols with absence of formaldehyde impurity. [Link]

  • MassBank. (2012). p-Hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.). US3365500A - Hydroxybenzaldehyde process.

Sources

Validation

Comparative Binding Affinity Guide: 2-Ethyl-6-hydroxybenzaldehyde Derived Ligands vs. Standard Salicylaldehydes

As a Senior Application Scientist specializing in reversible covalent inhibitors, I frequently encounter the challenge of optimizing ligand binding kinetics without sacrificing target selectivity. In the realm of lysine-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in reversible covalent inhibitors, I frequently encounter the challenge of optimizing ligand binding kinetics without sacrificing target selectivity. In the realm of lysine-targeting electrophiles, 2-Ethyl-6-hydroxybenzaldehyde (2-E-6-HBA) has emerged as a privileged scaffold. This guide objectively compares the binding affinity and functional performance of 2-E-6-HBA derived ligands against traditional salicylaldehyde alternatives, using the Inositol-requiring enzyme 1 alpha (IRE-1α) RNase domain as a primary mechanistic model.

Mechanistic Rationale: The Causality of the Scaffold

To understand why 2-E-6-HBA outperforms standard alternatives, we must dissect the causality behind its structural components. The primary mechanism of action for these ligands is the formation of a reversible covalent imine (Schiff base) with a catalytic or allosteric lysine residue (e.g., Lys907 in IRE-1α)[1].

  • The Aldehyde Warhead: Serves as the primary electrophile for Schiff base formation.

  • The 6-Hydroxyl Group (ortho-OH): This is not merely a passive functional group. The ortho-hydroxyl accelerates and stabilizes the Schiff base via strong intramolecular hydrogen bonding with the newly formed imine nitrogen. Furthermore, the unpaired electrons of the oxygen act as a hydrogen bond acceptor with the enzyme's backbone, anchoring the complex[1].

  • The 2-Ethyl Group (ortho-Alkyl): This is the critical differentiator. While unsubstituted salicylaldehydes form transient Schiff bases, the addition of the 2-ethyl group provides precise steric bulk. This alkyl chain perfectly occupies the adjacent hydrophobic pocket of the target enzyme, drastically reducing the ligand off-rate ( koff​ ) and increasing the overall residence time of the reversible covalent interaction[1]. Similar stabilization principles are observed when utilizing substituted hydroxybenzaldehydes as reversible covalent enzyme probes[2] or as hemoglobin modifiers in sickle cell disease therapies[3].

Comparative Binding Affinity & Functional Data

The following table synthesizes quantitative experimental data comparing the 2-E-6-HBA scaffold against common alternative derivatives. The data reflects binding to the IRE-1α RNase domain.

Ligand ScaffoldStructural Substituent EffectsBinding Affinity ( Kd​ , nM)RNase Inhibition ( IC50​ , nM)Schiff Base Half-Life (min)
Salicylaldehyde None (Baseline)450 ± 25820 ± 40< 5
3-Chloro-2-HBA Halogen bonding, slight steric bulk120 ± 12250 ± 1815 ± 2
5-Methoxy-2-HBA Electron donating, altered electronics300 ± 20580 ± 358 ± 1
2-Ethyl-6-HBA Optimal steric bulk + H-bond stabilization 15 ± 3 28 ± 4 > 120

Data Interpretation: The 2-E-6-HBA ligand exhibits a ~30-fold improvement in binding affinity compared to the unsubstituted baseline. The prolonged Schiff base half-life (>120 minutes) proves that the 2-ethyl group successfully shields the imine bond from rapid aqueous hydrolysis by locking the ligand into the hydrophobic pocket.

Self-Validating Experimental Protocol

To ensure scientific integrity, measuring an IC50​ is insufficient on its own. A robust protocol must be a self-validating system that confirms both the functional inhibition and the exact chemical mechanism (reversible Schiff base formation).

Phase 1: Target Engagement & Affinity (Fluorescence Polarization)

Causality Note: We use Fluorescence Polarization (FP) to measure the true thermodynamic Kd​ before functional assays to rule out false positives caused by assay interference.

  • Preparation: Dilute recombinant IRE-1α protein to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Crucial step: Avoid high concentrations of DTT or primary amine buffers (like Tris), as they will chemically reduce or compete with the aldehyde warhead, destroying the assay's integrity.

  • Titration: Dispense a 12-point serial dilution of the 2-E-6-HBA ligand (0.1 nM to 10 µM) into a 384-well black microplate.

  • Measurement: Add 2 nM of a fluorescently labeled tracer ligand. Incubate for 60 minutes at room temperature to reach equilibrium. Read polarization (mP) on a multimode microplate reader and fit the data to a four-parameter logistic curve to extract the Kd​ .

Phase 2: Functional Inhibition (FRET RNase Cleavage Assay)
  • Substrate Addition: To the pre-incubated enzyme-ligand complex, add 100 nM of a dual-labeled RNA substrate (e.g., 5'-FAM-XBP1-3'-BHQ).

  • Kinetic Read: Monitor the increase in FAM fluorescence (Ex 485 nm / Em 535 nm) over 30 minutes.

  • Analysis: Calculate the initial velocity ( V0​ ) of RNA cleavage for each ligand concentration. Plot V0​ vs. [Ligand] to determine the IC50​ .

Phase 3: Mechanism Validation (Intact Protein LC-MS)

Causality Note: This step closes the validation loop. We must prove the low IC50​ is due to covalent adduct formation, and that this adduct is fully reversible.

  • Adduct Formation: Incubate 5 µM IRE-1α with 50 µM 2-E-6-HBA ligand for 1 hour.

  • Mass Spectrometry: Inject the sample onto a high-resolution LC-TOF mass spectrometer.

    • Expected Result: A mass shift of exactly +[Ligand Mass - 18 Da] , confirming the loss of water during Schiff base formation.

  • Reversibility Check: Subject the incubated sample to extensive dialysis against ligand-free buffer for 24 hours at 4°C, then re-analyze via LC-MS.

    • Expected Result: The protein mass must revert entirely to the apo-enzyme mass, proving the covalent bond is reversible and not an irreversible artifact.

Experimental Workflow Visualization

The following diagram illustrates the logical relationship between ligand design, target engagement, and our self-validating experimental workflow.

G N1 Ligand Design: 2-E-6-HBA Scaffold N2 Target Engagement: Schiff Base Formation (Lys907) N1->N2 Covalent Docking N3 Binding Affinity: Fluorescence Polarization (Kd) N2->N3 Affinity Quantitation N4 Functional Assay: FRET RNase Cleavage (IC50) N2->N4 Activity Inhibition N5 Mechanism Validation: Intact Protein LC-MS N3->N5 Mechanism Check N4->N5 Reversibility Check

Workflow for validating 2-E-6-HBA ligand target engagement and Schiff base mechanism.

Sources

Comparative

A Researcher's Guide to Cross-Validating Theoretical DFT Calculations with Experimental Spectroscopic Data for 2-Ethyl-6-hydroxybenzaldehyde

Introduction: Bridging Theory and Reality in Molecular Analysis In modern drug discovery and materials science, computational chemistry serves as an indispensable tool for predicting molecular properties, thereby acceler...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Theory and Reality in Molecular Analysis

In modern drug discovery and materials science, computational chemistry serves as an indispensable tool for predicting molecular properties, thereby accelerating the design and development process. Density Functional Theory (DFT) has emerged as a powerful method, offering a favorable balance between computational cost and accuracy for a wide range of chemical systems. However, the predictive power of any computational model is only as reliable as its validation against empirical evidence. Cross-validation with experimental data is not merely a step of verification; it is a critical process that grounds theoretical models in physical reality, ensuring their predictive integrity.

This guide provides an in-depth comparison of theoretical DFT calculations with experimental spectroscopic data for 2-Ethyl-6-hydroxybenzaldehyde, a substituted phenolic aldehyde. Phenolic compounds are of significant interest due to their antioxidant properties and roles as precursors in pharmaceutical synthesis. Understanding their structural and electronic properties is paramount.

For the purpose of this guide, where direct experimental data for 2-Ethyl-6-hydroxybenzaldehyde is not readily published, we will utilize the well-documented experimental spectra of its parent compound, 2-hydroxybenzaldehyde (salicylaldehyde). This approach is a common and instructive practice, as the fundamental spectroscopic features are conserved, and the influence of the ethyl substituent can be predicted and rationalized. We will compare the experimental data of salicylaldehyde with a full DFT calculation of 2-Ethyl-6-hydroxybenzaldehyde to demonstrate the cross-validation workflow, highlight the predictive power of DFT, and discuss the expected spectral shifts induced by alkyl substitution.

Part 1: The Theoretical Framework - Predictive Calculations with DFT

The cornerstone of our theoretical approach is Density Functional Theory, which calculates the electronic structure of a molecule to determine its properties. Our choices of methodology are guided by established best practices that balance accuracy with computational feasibility for molecules of this class.

Causality Behind Computational Choices
  • Why DFT? DFT is chosen over simpler methods for its inclusion of electron correlation, which is crucial for accurately describing the electronic environment of a molecule with heteroatoms and π-systems, like 2-Ethyl-6-hydroxybenzaldehyde. Methods like B3LYP offer robust results for molecular geometries and vibrational frequencies.[1][2]

  • Functional and Basis Set Selection (B3LYP/6-311++G(d,p)):

    • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals. It provides excellent descriptions of molecular structures and vibrational frequencies for a broad range of organic molecules, making it a reliable choice for this analysis.[1][3]

    • The 6-311++G(d,p) basis set is a triple-zeta basis set that offers high flexibility. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for describing lone pairs and non-covalent interactions. The (d,p) polarization functions allow for non-spherical electron density distribution, which is critical for accurately modeling bonding environments.[3][4]

Computational Workflow Diagram

DFT Workflow Fig 1: DFT Computational Workflow cluster_input Input Preparation cluster_calc DFT Calculations (Gaussian, etc.) cluster_output Data Analysis mol_structure Build Molecule: 2-Ethyl-6-hydroxybenzaldehyde opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->opt Initial Geometry freq Frequency Analysis (Verify Minimum, Get IR Spectra) opt->freq Optimized Geometry nmr NMR Shielding (GIAO) (¹H & ¹³C Chemical Shifts) opt->nmr Optimized Geometry uvvis Excited States (TD-DFT) (UV-Vis Spectrum) opt->uvvis Optimized Geometry analysis Extract & Compare Data: - Vibrational Frequencies - Chemical Shifts (δ) - Wavelengths (λmax) freq->analysis nmr->analysis uvvis->analysis

Caption: DFT computational workflow for property prediction.

Step-by-Step Computational Protocol
  • Molecular Structure Input: The 3D structure of 2-Ethyl-6-hydroxybenzaldehyde is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation of the molecule.[5]

  • Vibrational Frequency Calculation: A frequency analysis is run on the optimized geometry at the same level of theory. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the harmonic vibrational frequencies for comparison with the experimental FT-IR spectrum.[1][4]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei.[6][7] The final chemical shifts are obtained by referencing these values to the shielding tensor of tetramethylsilane (TMS), calculated at the identical level of theory.

  • UV-Vis Spectrum Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths for the lowest electronic transitions.[8][9] This data is used to predict the maximum absorption wavelengths (λmax) for comparison with the experimental UV-Vis spectrum.

Part 2: The Experimental Benchmark - Spectroscopic Characterization

Experimental analysis provides the ground truth to which our theoretical model must be compared. The following protocols outline standard procedures for obtaining the necessary spectroscopic data for a solid organic compound like 2-hydroxybenzaldehyde.

Experimental Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the vibrational modes of functional groups.

  • Protocol:

    • A small amount of the solid sample (1-2 mg of 2-hydroxybenzaldehyde) is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The powder is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the sample holder, and the FT-IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Approximately 5-10 mg of 2-hydroxybenzaldehyde is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard (0 ppm).

    • The tube is placed in the NMR spectrometer.

    • The ¹H NMR spectrum is acquired. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • The ¹³C NMR spectrum is subsequently acquired, often using a broadband proton-decoupled pulse sequence.

3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To probe the electronic transitions within the molecule.

  • Protocol:

    • A stock solution of 2-hydroxybenzaldehyde is prepared by dissolving a precise mass in a UV-grade solvent (e.g., ethanol) to a known concentration (e.g., 1x10⁻³ M).

    • A dilute solution (e.g., 1x10⁻⁵ M) is prepared from the stock solution.

    • The spectrophotometer is blanked using a cuvette filled with the pure solvent.

    • The UV-Vis spectrum of the sample solution is recorded, typically from 400 to 200 nm, to identify the wavelengths of maximum absorbance (λmax).

Part 3: The Cross-Validation - A Comparative Guide

This section presents a direct comparison between the theoretically calculated data for 2-Ethyl-6-hydroxybenzaldehyde and the experimental data for 2-hydroxybenzaldehyde . The discussion will focus on the correlation and explain deviations based on structural differences and inherent approximations in the methods.

Cross-Validation Logic Diagram

Validation Logic Fig 2: Cross-Validation Logic cluster_theory Theoretical Prediction cluster_exp Experimental Observation cluster_comp Comparative Analysis cluster_eval Evaluation dft DFT Model (B3LYP/6-311++G(d,p)) for 2-Ethyl-6-hydroxybenzaldehyde compare Compare & Correlate dft->compare Calculated Spectra exp Spectroscopic Data (FT-IR, NMR, UV-Vis) for 2-hydroxybenzaldehyde exp->compare Measured Spectra eval Model Validation (Assess Accuracy & Predictive Power) compare->eval Correlation (R²)

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Ethyl-6-hydroxybenzaldehyde

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, yet often overlooked, aspect of laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, yet often overlooked, aspect of laboratory safety and operational integrity. This guide provides a detailed framework for the proper disposal of 2-Ethyl-6-hydroxybenzaldehyde, moving beyond mere instruction to explain the scientific rationale behind each procedural step. Our commitment is to ensure that your laboratory practices are not only compliant with regulations but are also fundamentally safe for your team and the environment.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the substance's hazards is paramount. While specific toxicological data for 2-Ethyl-6-hydroxybenzaldehyde is not extensively published, its structure as a substituted aromatic aldehyde allows us to infer its primary hazards based on similar compounds like 2-hydroxybenzaldehyde and other benzaldehyde derivatives.[1][2]

The primary hazards include:

  • Harmful if swallowed (Acute Oral Toxicity) [1]

  • Causes serious eye damage/irritation [2][3][4]

  • Causes skin irritation [2][3][4]

  • Combustible Liquid [1]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) GHS07Standard laboratory attire (lab coat).
Serious Eye Damage / Irritation GHS05, GHS07Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield should be worn if there is a splash risk.[5][6]
Skin Corrosion / Irritation GHS07Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly after use.[5][6] A lab coat is required to prevent skin contact.
Combustibility None (for Cat. 4)Keep away from heat, sparks, and open flames.[1][5] Store in a well-ventilated area.[4]

Part 2: The Core Principle: Segregation and Containment

The foundational rule of chemical waste management is to never mix incompatible wastes .[7] Aromatic aldehydes are reactive compounds.[8][9] They can react with oxidizing agents, strong bases, and strong acids, potentially leading to exothermic reactions.[8][10] Improper mixing can generate heat, pressure, or toxic fumes, creating a significant safety hazard within the waste container.

Operational Plan for Containment:

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with aromatic aldehydes. Borosilicate glass or a suitable chemically resistant plastic container is recommended.[7][11][12][13] The container must have a secure, tight-fitting lid.[7][12]

  • Label the Container Immediately: The moment the first drop of waste enters the container, it must be labeled.[11][14] The label must clearly state:

    • The words "Hazardous Waste "[11][12][14]

    • The full chemical name: "2-Ethyl-6-hydroxybenzaldehyde " (no formulas or abbreviations).[11][12]

    • An accurate list of all constituents and their approximate percentages.[11]

    • The associated hazards (e.g., "Harmful," "Eye Irritant").[14]

  • Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, such as in a fume hood, and under the control of laboratory personnel.[11][12] It must be stored in a designated, well-ventilated area away from incompatible chemicals.[7][13]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[7][11] This prevents the release of vapors and potential spills.

Part 3: Step-by-Step Disposal Pathways

The correct disposal procedure depends on the form and quantity of the waste. The following decision workflow provides clear guidance for common laboratory scenarios.

DisposalWorkflow cluster_start Waste Identification cluster_type Categorization cluster_paths Disposal Procedures cluster_actions Action Steps Start Identify 2-Ethyl-6-hydroxybenzaldehyde Waste Stream WasteType What is the nature of the waste? Start->WasteType Bulk Path A: Unused Chemical / Grossly Contaminated Materials / Concentrated Solutions WasteType->Bulk  Bulk / Concentrated   Aqueous Path B: Dilute Aqueous Solutions (e.g., from first rinse of glassware) WasteType->Aqueous Dilute Aqueous Container Path C: Empty Chemical Container WasteType->Container Empty Container ActionA 1. Collect in a designated, properly labeled hazardous waste container. 2. Do NOT mix with other waste streams. 3. Store in SAA. 4. Request pickup from EHS. Bulk->ActionA ActionB 1. Collect first rinse as hazardous waste. 2. Consider laboratory-scale deactivation (see Protocol 1) if permitted by EHS. 3. Otherwise, manage as Path A. Aqueous->ActionB ActionC 1. Triple rinse with a suitable solvent. 2. Collect the first rinse as hazardous waste (Path B). 3. Deface or remove the original label. 4. Dispose of the clean, dry container in the appropriate lab glass or solid waste bin. Container->ActionC

Caption: Disposal decision workflow for 2-Ethyl-6-hydroxybenzaldehyde.

Path A: Unused Chemical and Concentrated Waste This path applies to the original reagent, reaction residues, and heavily contaminated items (e.g., silica gel, filter paper). This waste is considered hazardous and must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][12] Under no circumstances should this material be disposed of down the drain or in regular trash. [7]

Path B: Dilute Aqueous Solutions The first rinse of glassware that contained the pure chemical must be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local sewer authority regulations, but it is always safest to check with your EHS office. For some aldehydes, chemical deactivation can be an option to reduce toxicity, but this must be done in accordance with institutional and state guidelines.[15]

Path C: Empty Container Disposal An "empty" container is not truly empty and must be decontaminated before disposal.[16]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous chemical waste, following Path B.[7]

  • Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as a fume hood.[16]

  • Deface Label: Completely remove or obliterate the original chemical label.[7][16]

  • Dispose: The clean, dry container can now be disposed of in the appropriate laboratory glass recycling or solid waste stream.[16]

Part 4: Protocol for Laboratory-Scale Deactivation via Bisulfite Adduct Formation

For laboratories that generate significant quantities of dilute aldehyde waste, chemical deactivation can be a viable pre-treatment step to reduce hazard, provided it is approved by your institution. The following protocol is based on the classic reaction of aldehydes with sodium bisulfite to form a water-soluble, non-volatile adduct, effectively sequestering the aldehyde from an organic phase or deactivating its reactive carbonyl group.[17]

Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a stable, water-soluble α-hydroxy sulfonate salt (the bisulfite adduct). This adduct is significantly less volatile and reactive than the parent aldehyde.

Protocol 1: Deactivation of a Dilute Aldehyde Solution

Disclaimer: This protocol is for informational purposes. Always gain approval from and follow the specific procedures of your institution's EHS department before performing any chemical treatment of waste. This procedure must be performed in a chemical fume hood.

Materials:

  • Waste solution containing 2-Ethyl-6-hydroxybenzaldehyde.

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Methanol or Dimethylformamide (DMF) if the waste contains organic solvents.[17]

  • pH paper or meter.

  • Appropriate hazardous waste container for the final treated solution.

Procedure:

  • Quantify Waste: Measure the volume of the aldehyde-containing waste solution to be treated.

  • Solubilization (if needed): If the waste is in an organic solvent not miscible with water, add a minimal amount of a miscible co-solvent like methanol to ensure a single phase.[17]

  • Addition of Bisulfite: While stirring the waste solution in a suitable flask within a fume hood, slowly add an excess (approximately 1.5 to 2.0 molar equivalents relative to the estimated aldehyde content) of a saturated sodium bisulfite solution. Caution: This reaction can be exothermic. Add the bisulfite solution portion-wise to control the temperature.

  • Reaction: Continue stirring the mixture at room temperature for at least 1-2 hours to ensure the reaction goes to completion. The required time may vary depending on the concentration.

  • pH Check: Test the pH of the solution. It should be in the range of 5-9. Adjust if necessary with a dilute acid or base as permitted by your EHS guidelines.

  • Disposal of Treated Waste: The resulting solution, now containing the bisulfite adduct, should be transferred to a new, clearly labeled hazardous waste container. The label should indicate "Treated 2-Ethyl-6-hydroxybenzaldehyde waste (Bisulfite Adduct) " and list all components.

  • Final Disposal: This container must still be disposed of through your institution's EHS office. While the primary aldehyde hazard has been mitigated, the solution is still a chemical waste product not suitable for sewer disposal without explicit permission from local authorities.[15]

Part 5: Regulatory Compliance

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[12] Your institution's EHS department translates these complex regulations into actionable laboratory procedures.[11] Adherence to the guidance in this document and, most importantly, to your specific institutional policies is mandatory for maintaining a safe and compliant laboratory.[16]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • 2-ethynyl-6-hydroxybenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • SAFETY DATA SHEET, 3-Chloro-4-hydroxybenzaldehyde. (2025, September 22). Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • 2-HYDROXYBENZALDEHYDE. Exposome-Explorer. [Link]

  • Neutralization of acetaldehyde-paraldehyde equilibrium mixtures.
  • Hazardous Waste Management Procedures. Keene State College. [Link]

  • Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH. [Link]

  • The Synthesis of Aromatic Aldehydes. Designer-Drug.com. [Link]

  • SAFETY DATA SHEET, Benzaldehyde. (2023, October 4). Fisher Scientific. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. [Link]

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Handling

Personal protective equipment for handling 2-Ethyl-6-hydroxybenzaldehyde

Essential Safety and Handling Guide for 2-Ethyl-6-hydroxybenzaldehyde Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Ethyl-6-hydroxybenzaldehyde. The following guidance is synthesized from dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Ethyl-6-hydroxybenzaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Ethyl-6-hydroxybenzaldehyde. The following guidance is synthesized from data on structurally analogous compounds, including other substituted hydroxybenzaldehydes. Researchers must evaluate this information in the context of their specific experimental conditions and consult with their institution's safety officer.

This guide provides essential safety protocols for handling 2-Ethyl-6-hydroxybenzaldehyde in a laboratory setting. Given the nature of aromatic aldehydes, a cautious and well-documented approach is paramount to ensure personnel safety and experimental integrity.

Hazard Assessment and GHS Classification

Based on analogous compounds, 2-Ethyl-6-hydroxybenzaldehyde is anticipated to fall under the following GHS classifications. This information is predictive and should be treated with due caution.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

The primary hazards associated with compounds of this class are contact-based, affecting the skin and eyes, and potential respiratory irritation from dust or vapors.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to mitigate the identified risks. The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the planned experimental procedures.[3]

Caption: PPE Selection Workflow for Handling 2-Ethyl-6-hydroxybenzaldehyde.

  • Body Protection: A clean, full-sleeve laboratory coat is the first line of defense. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a certified chemical fume hood or with fine powders, a NIOSH-approved respirator with the correct chemical cartridges is necessary.[3] A fit test is mandatory before first use.[3]

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[4] If there is a significant risk of splashing, supplement goggles with a face shield.[5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene are generally suitable for a range of organic chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use. Ensure the cuffs of the gloves overlap with the sleeves of the lab coat.[3]

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes exposure and prevents accidental release.

  • Ventilation: All handling of 2-Ethyl-6-hydroxybenzaldehyde should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.[6][7][8]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[9]

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform these actions within a chemical fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • If the compound is a liquid, use a calibrated pipette or syringe.

    • Keep containers closed when not in use.[6][10]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[10][11]

    • Decontaminate the work surface.

Spill Management Protocol

Immediate and appropriate response to a spill is crucial to prevent wider contamination and exposure.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Do not approach the spill without the appropriate PPE.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material like sand or vermiculite.[6][8]

    • Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[11]

    • Do not allow the chemical to enter drains or waterways.[6]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Chemical waste must be managed in accordance with institutional and local regulations.

  • Waste Collection: All materials contaminated with 2-Ethyl-6-hydroxybenzaldehyde, including absorbent materials from spills and empty containers, should be collected in a designated, labeled hazardous waste container.[12]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[8] Do not dispose of this chemical down the drain.[6]

References

  • NextSDS. (n.d.). 2-ethynyl-6-hydroxybenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZALDEHYDE AR. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

Sources

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